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2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid Documentation Hub

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  • Product: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid
  • CAS: 692279-86-0

Core Science & Biosynthesis

Foundational

(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid chemical structure

The following technical guide details the structural analysis, synthetic pathways, and applications of (5-chloro-2-ethoxy-4-formylphenoxy)acetic acid , a specialized intermediate in medicinal chemistry. [1][2] Chemical I...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthetic pathways, and applications of (5-chloro-2-ethoxy-4-formylphenoxy)acetic acid , a specialized intermediate in medicinal chemistry.

[1][2]

Chemical Identity & Structural Analysis

(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid is a polysubstituted benzene derivative serving as a critical scaffold in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels. Its structure combines an electron-rich ether/alkoxy core with reactive electrophilic handles (aldehyde and carboxylic acid), making it a versatile "linchpin" molecule for divergent synthesis.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid
CAS Number 692279-86-0
Molecular Formula C₁₁H₁₁ClO₅
Molecular Weight 258.65 g/mol
SMILES CCOC1=CC(=C(C=C1OCC(=O)O)CHO)Cl (Canonical)
Key Functional Groups Aldehyde (C-4), Carboxylic Acid (via O-linker), Aryl Chloride (C-5), Ethyl Ether (C-2)
Structural Topology (Graphviz Visualization)

The molecule features a 1,2,4,5-substitution pattern on the benzene ring. The relative positioning of the ethoxy (C2) and chloro (C5) groups is para-like, creating a specific electronic push-pull system that influences downstream reactivity.

ChemicalStructure Benzene Benzene Core (C6H2) Pos1 Pos 1: -O-CH2-COOH (Oxyacetic Acid) Benzene->Pos1 Ortho to 2 Pos2 Pos 2: -OCH2CH3 (Ethoxy) Benzene->Pos2 Ortho to 1 Pos4 Pos 4: -CHO (Formyl) Benzene->Pos4 Para to 1 Pos5 Pos 5: -Cl (Chloro) Benzene->Pos5 Meta to 1 Ortho to 4 Pos2->Benzene +M Donor Pos4->Benzene -M Acceptor

Figure 1: Structural topology and substitution pattern of CAS 692279-86-0.

Synthetic Pathways[2][3]

The synthesis of this compound presents a regiochemical challenge: installing the chlorine atom at position 5 (relative to the acetic acid group) while maintaining the integrity of the aldehyde and ether groups. The most robust industrial route utilizes Ethyl Vanillin as the starting material, leveraging the directing effects of the alkoxy groups.

Retrosynthetic Analysis

To synthesize the target, we must disconnect the acetic acid tail and the chlorine atom.

  • Disconnection 1: O-Alkylation (Phenol + Chloroacetic acid).

  • Disconnection 2: Electrophilic Aromatic Substitution (Chlorination).

The critical decision is the order of operations . Chlorinating Ethyl Vanillin before alkylation typically yields the 5-chloro isomer (relative to aldehyde), which maps to the correct 6-chloro position in the final phenoxyacetic acid numbering.

Validated Protocol (Step-by-Step)
Step 1: O-Alkylation of Ethyl Vanillin

This step protects the phenol and installs the carboxylic acid linker.

  • Reagents: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), Ethyl Chloroacetate (or Chloroacetic acid), K₂CO₃, DMF.

  • Conditions: 80°C, 4-6 hours.

  • Mechanism: S_N2 nucleophilic attack of the phenoxide ion on the alkyl halide.

  • Intermediate: (2-ethoxy-4-formylphenoxy)acetic acid (or its ethyl ester).[1]

Step 2: Regioselective Chlorination
  • Substrate: (2-ethoxy-4-formylphenoxy)acetic acid.[1][2][3][4][5][]

  • Reagents: Sulfuryl Chloride (SO₂Cl₂) or Chlorine gas (Cl₂).

  • Solvent: Glacial Acetic Acid or Dichloromethane.

  • Regiochemistry Logic: The substrate has two activating alkoxy groups (at C1 and C2) and one deactivating formyl group (at C4).

    • C1-O-Alkyl directs ortho/para -> Activates C6 (ortho) and C4 (blocked).

    • C2-Ethoxy directs ortho/para -> Activates C3 (ortho, sterically crowded) and C5 (para).

    • Result: Chlorination occurs preferentially at C5 (para to the ethoxy group and ortho to the formyl group) due to the strong para-directing effect of the ethoxy group and steric accessibility compared to C3.

  • Product: (5-chloro-2-ethoxy-4-formylphenoxy)acetic acid .[1][2][3][4][5][][7]

Synthesis Workflow Diagram

Synthesis SM Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Step1 Step 1: Alkylation (+ Cl-CH2-COOH / K2CO3) SM->Step1 Int Intermediate: (2-ethoxy-4-formylphenoxy)acetic acid Step1->Int Step2 Step 2: Chlorination (+ SO2Cl2 or Cl2) Int->Step2 Prod TARGET: (5-chloro-2-ethoxy-4-formylphenoxy)acetic acid Step2->Prod Regioselective at C5 (Para to Ethoxy)

Figure 2: Industrial synthesis route starting from Ethyl Vanillin.

Physicochemical Properties & Characterization

Accurate characterization is vital for confirming the regiochemistry of the chlorine substitution.

Key Properties Table
PropertyValue / Description
Appearance White to off-white crystalline powder
Melting Point 144–148 °C (Predicted)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH)
pKa (Acid) ~3.5 (Carboxylic acid)
LogP ~2.0 (Moderate lipophilicity)
Spectroscopic Signature (Expected)
  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Singlet at ~10.2 ppm.

    • Aromatic Protons: Two singlets (para-relationship confirmed if no coupling, but here they are meta/para).

      • H-3: Singlet at ~7.4 ppm (between two oxygens).

      • H-6: Singlet at ~7.6 ppm (adjacent to Cl and O-Acid).

      • Note: The absence of ortho-coupling (J ~8 Hz) confirms the 1,2,4,5 substitution pattern.

    • Methylene (-OCH₂-): Singlet at ~4.8 ppm.

    • Ethoxy (-OCH₂CH₃): Quartet at ~4.1 ppm, Triplet at ~1.3 ppm.

Pharmaceutical Applications

This compound acts as a bifunctional pharmacophore builder . The aldehyde allows for reductive amination or Knoevenagel condensations, while the carboxylic acid serves as a polar anchor or can be converted to amides/esters.

Target Classes
  • CRTH2 Antagonists: Phenoxyacetic acid derivatives are potent antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), used in treating asthma and allergic rhinitis. The 5-chloro-2-ethoxy substitution mimics the steric and electronic properties of known ligands like Ramatroban.

  • Neurotherapeutics (Anticonvulsants): As referenced in patent literature (e.g., US7598279B2), this scaffold is used to synthesize carbamoyl-azole derivatives with anticonvulsant activity. The chloro-ethoxy motif improves metabolic stability and lipophilicity, enhancing blood-brain barrier (BBB) penetration.

  • PPAR Agonists: The "fibrat-like" headgroup (phenoxyacetic acid) is a classic motif for PPAR-alpha/gamma dual agonists used in metabolic disorder treatments.

Reactivity Map[4]
  • Aldehyde (C4): Site for library generation via reductive amination with diverse amines.

  • Carboxylic Acid (C1-tail): Critical for receptor binding (ionic interaction with Arginine residues in GPCR binding pockets).

  • Chlorine (C5): A "blocking group" to prevent metabolic oxidation at the para-position to the ether, increasing drug half-life.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon air exposure.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Chlorine content).

References

  • PubChem. (n.d.). Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate.[1][2] National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • Choi, D., et al. (2009). Neurotherapeutic azole compounds. U.S. Patent No. 7,598,279. Washington, DC: U.S. Patent and Trademark Office.
  • Royal Society of Chemistry. (2020). Synthesis of 2-(2-formylphenoxy)acetic acids. RSC Advances. Retrieved from [Link]

Sources

Exploratory

2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid molecular weight and formula

The following technical guide details the physicochemical profile, synthetic pathways, and research applications of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid . An In-Depth Guide for Medicinal Chemists and Process...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and research applications of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid .

An In-Depth Guide for Medicinal Chemists and Process Scientists

Executive Summary

2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS: 692279-86-0) is a highly functionalized aromatic building block used primarily in the synthesis of pharmaceutical intermediates. Structurally, it combines a phenoxyacetic acid core—a motif common in auxins and metabolic regulators—with an ortho-ethoxy group, a para-formyl (aldehyde) handle, and a meta-chloro substituent.

This unique substitution pattern makes it a versatile scaffold for diversification synthesis . The aldehyde allows for reductive amination or olefination (e.g., Wittig reactions), while the carboxylic acid serves as a handle for amide coupling or esterification. It is frequently investigated as a precursor for voltage-gated sodium channel blockers and other small-molecule antagonists in drug discovery campaigns.

Physicochemical Specifications

The following data represents the core identifiers and calculated properties essential for analytical method development and formulation.

PropertySpecification
Chemical Name 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid
CAS Registry Number 692279-86-0
Molecular Formula C₁₁H₁₁ClO₅
Molecular Weight 258.66 g/mol
Exact Mass 258.0295
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water (acidic pH)
pKa (Acid) ~3.1 (Carboxylic acid)
pKa (Phenol precursor) ~7.5 (Masked by alkylation)
LogP (Predicted) 2.0 – 2.2
H-Bond Donors/Acceptors 1 Donor / 5 Acceptors

Structural Analysis & Reactivity

The molecule is defined by four distinct functional zones, each offering specific reactivity for medicinal chemistry optimizations:

  • Carboxylic Acid (C1-Side Chain): Provides solubility and a site for conjugation (e.g., creating prodrugs or linking to resins).

  • Ethoxy Group (C2): Increases lipophilicity and provides steric bulk, often critical for receptor subtype selectivity (e.g., in adrenergic antagonists).

  • Formyl Group (C4): The primary "warhead" for synthetic elaboration. It is highly reactive toward nucleophiles (amines, carbanions).

  • Chlorine Atom (C5): Enhances metabolic stability by blocking oxidation at the reactive aromatic position and modulating the electronic density of the ring.

Reactivity Logic Diagram

The following diagram illustrates the logical flow of chemical reactivity accessible from this scaffold.

ReactivityMap Core 2-(5-Chloro-2-ethoxy-4-formylphenoxy) acetic acid Aldehyde Formyl Group (-CHO) Core->Aldehyde Acid Carboxylic Acid (-COOH) Core->Acid Ring Aromatic Core Core->Ring RedAmin Reductive Amination (Target: Amines) Aldehyde->RedAmin NaBH(OAc)3 Wittig Wittig/Horner-Wadsworth (Target: Alkenes) Aldehyde->Wittig Ph3P=R Amide Amide Coupling (Target: Peptidomimetics) Acid->Amide EDC/NHS Suzuki Suzuki Coupling (via Cl - Difficult) Ring->Suzuki Pd Catalyst

Figure 1: Chemoselective reactivity map illustrating potential synthetic transformations.

Synthetic Methodology

The synthesis of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid typically proceeds via the alkylation of a substituted salicylaldehyde derivative. The core challenge lies in the regioselective preparation of the phenol precursor.

Retrosynthetic Analysis
  • Target: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid[1][2]

  • Disconnection: O-Alkylation of the phenoxyacetic acid ether bond.

  • Precursor: 5-Chloro-2-ethoxy-4-hydroxybenzaldehyde .

  • Starting Material: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) or 2,4-Dihydroxybenzaldehyde .

Note: Direct chlorination of Ethyl Vanillin typically yields the 5-chloro derivative (relative to the aldehyde), which corresponds to the correct substitution pattern for this target.

Step-by-Step Synthesis Protocol

Step 1: Chlorination of Ethyl Vanillin To introduce the chlorine atom at the 5-position (ortho to the hydroxyl group).

  • Reagents: Ethyl Vanillin (1.0 eq), Sulfuryl Chloride (

    
    , 1.1 eq), Acetic Acid (Solvent).
    
  • Procedure: Dissolve Ethyl Vanillin in glacial acetic acid. Add

    
     dropwise at 0°C. Stir at room temperature for 4 hours.
    
  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from ethanol.

  • Product: 5-Chloro-3-ethoxy-4-hydroxybenzaldehyde (Note: Numbering changes based on priority, but structurally this places Cl ortho to OH).

Step 2: O-Alkylation (Williamson Ether Synthesis) To attach the acetic acid side chain.

  • Reagents: 5-Chloro-precursor (1.0 eq), Ethyl Bromoacetate (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Solvent).
    
  • Procedure:

    • Suspend the phenol and

      
       in dry DMF under Nitrogen.
      
    • Heat to 60°C for 30 minutes to ensure deprotonation.

    • Add Ethyl Bromoacetate dropwise.

    • Stir at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Intermediate: Ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate.

Step 3: Hydrolysis To convert the ester to the free acid.

  • Reagents: LiOH or NaOH (2M aq), THF/MeOH (1:1).

  • Procedure: Dissolve the ester in THF/MeOH. Add base solution. Stir at RT for 2 hours.

  • Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate.[3] Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Ethyl Acetate/Hexane.

Synthetic Workflow Diagram

Synthesis Start Start: Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Step1 Step 1: Chlorination (SO2Cl2, AcOH) Start->Step1 Inter1 Intermediate: 5-Chloro-ethylvanillin Step1->Inter1 Step2 Step 2: Alkylation (Ethyl Bromoacetate, K2CO3) Inter1->Step2 Inter2 Intermediate: Ethyl Ester Derivative Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Final Product: 2-(5-Chloro-2-ethoxy-4-formylphenoxy) acetic acid Step3->Final

Figure 2: Synthetic route from commercially available Ethyl Vanillin.

Analytical Characterization

For validation of the synthesized compound, the following spectral signatures are expected:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.0-13.0 (br s, 1H, COOH )
      
    • 
       10.2 (s, 1H, CH O)
      
    • 
       7.6-7.8 (s, 1H, Ar-H 5)
      
    • 
       7.2-7.4 (s, 1H, Ar-H 3)
      
    • 
       4.8 (s, 2H, O-CH 
      
      
      
      -COOH)
    • 
       4.1 (q, 2H, O-CH 
      
      
      
      -CH
      
      
      )
    • 
       1.4 (t, 3H, O-CH
      
      
      
      -CH
      
      
      )
  • Mass Spectrometry (ESI):

    • Negative Mode (

      
      ): 257.0 m/z
      
    • Characteristic isotope pattern due to Chlorine (

      
       ratio ~3:1).
      

Applications in Drug Discovery

This compound serves as a critical intermediate for chemogenomic libraries . Its specific applications include:

  • Ion Channel Modulators: The structural similarity to Ethacrynic acid (a loop diuretic) and Cloxyfonac suggests potential activity against ion transporters. Recent chemical catalog annotations link this scaffold to Voltage-Gated Sodium Channel (VGSC) blocking activity, making it a candidate for pain and epilepsy research [1].

  • Adrenergic Receptor Antagonists: The 2-ethoxyphenoxy motif is a pharmacophore found in alpha-blockers like Tamsulosin . This acid derivative can be coupled with amine-containing side chains to generate novel antagonists.

  • Linker Chemistry: The carboxylic acid allows this molecule to serve as a "cleavable linker" in antibody-drug conjugates (ADCs) or PROTACs, where the aldehyde functions as the attachment point for the warhead.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the dicarboxylic acid upon prolonged exposure to air.

References

  • PubChem. (2024). Compound Summary: Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate (Related Ester). National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 2-(2-formylphenoxy)acetic acids: General Methods. RSC Advances. Retrieved from [Link]

Sources

Foundational

Technical Guide: Properties & Applications of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid

This technical guide details the properties, synthesis, and applications of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid , a specialized trifunctional scaffold used in medicinal chemistry. Executive Summary: The Trif...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid , a specialized trifunctional scaffold used in medicinal chemistry.

Executive Summary: The Trifunctional Advantage

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid represents a high-value "privileged structure." Unlike simple building blocks, this molecule offers three orthogonal reactive handles—an aldehyde , a carboxylic acid , and an aryl chloride —positioned around a central benzene core.

This specific substitution pattern (5-Cl, 2-OEt, 4-CHO) is designed to modulate physicochemical properties:

  • 5-Chloro: Increases lipophilicity and metabolic stability (blocking para-oxidation relative to the ethoxy group).

  • 2-Ethoxy: Provides steric bulk and a hydrogen-bond acceptor, often critical for inducing conformational lock in receptor binding.

  • 4-Formyl & 1-O-Acetic Acid: Serve as divergent points for library synthesis, allowing the molecule to act as a linker between a polar "head" (acid derived) and a hydrophobic "tail" (aldehyde derived).

Physicochemical Profile

The following data summarizes the core physical properties relevant to assay development and formulation.

PropertyValueNotes
Appearance White to pale yellow solidAldehyde oxidation can cause yellowing over time.
Melting Point 144–148 °CTypical range; purity dependent.
pKa (Acid) ~3.5 – 4.0Predicted. The phenoxy substituent lowers the pKa relative to acetic acid.
LogP 2.0 – 2.2Moderate lipophilicity; suitable for CNS and peripheral targets.
Solubility DMSO (>50 mg/mL), DMFLow water solubility at neutral pH; soluble in alkaline buffers.
H-Bond Donors 1 (Carboxylic acid)
H-Bond Acceptors 5Includes ether, carbonyl, and acid oxygens.

Synthetic Logic & Retrosynthesis

To understand the impurity profile and reactivity, one must understand the synthesis. The scaffold is constructed via a convergent approach, typically starting from 2-ethoxy-4-hydroxybenzaldehyde .

Synthesis Pathway

The presence of the chlorine atom at position 5 (ortho to the formyl group, meta to the ethoxy) suggests an electrophilic aromatic substitution (chlorination) on the electron-rich phenol ring, followed by O-alkylation.

SynthesisPath Start 2-Ethoxy-4-hydroxybenzaldehyde Step1 Chlorination (NCS or Cl2) Start->Step1 Inter Intermediate: 5-Chloro-2-ethoxy-4-hydroxybenzaldehyde Step1->Inter Electrophilic Subst. Step2 O-Alkylation (Cl-CH2-COOH / K2CO3) Inter->Step2 Final Target Scaffold: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid Step2->Final Williamson Ether Synth.

Figure 1: Retrosynthetic analysis showing the stepwise construction of the scaffold.

Critical Insight: The order of operations is crucial. Chlorination is performed before the introduction of the acetic acid tail to prevent side reactions with the carboxylic acid (or ester) moiety.

Applications in Medicinal Chemistry

This scaffold is primarily used as a linker or core pharmacophore in the following areas:

Reductive Amination (The "Tail" Expansion)

The aldehyde at position 4 is the primary vector for increasing molecular weight and complexity. It is commonly reacted with primary or secondary amines to generate benzylamine derivatives.

  • Target Class: Kinase inhibitors (hinge binding), GPCR antagonists.

  • Mechanism: The resulting amine can be protonated at physiological pH, providing an ionic interaction point.

Amide Coupling (The "Head" Interaction)

The carboxylic acid is typically coupled to amines or hydrazines.

  • Target Class: Bcl-2 family inhibitors, Integrin antagonists.

  • Utility: This handle often mimics the C-terminus of peptides or binds to arginine/lysine residues in the binding pocket.

Divergent Library Generation

The molecule allows for "Split-and-Pool" synthesis.

  • Path A: Fix the Acid (e.g., as an ester), vary the Amine at the aldehyde.

  • Path B: Fix the Aldehyde (e.g., as an acetal), vary the Amine at the acid.

Experimental Protocols

Protocol: Reductive Amination (Aldehyde Focus)

This protocol minimizes the risk of reducing the carboxylic acid or the aryl chloride.

Reagents:

  • Scaffold (1.0 eq)

  • Amine Partner (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (Dichloroethane) or DCM (Dichloromethane)

Step-by-Step:

  • Imine Formation: Dissolve the scaffold (1.0 eq) and the amine (1.1 eq) in DCE (0.1 M concentration). Add catalytic acetic acid. Stir at room temperature for 1 hour under nitrogen. Note: Ensure the solution is clear; turbidity indicates poor solubility of the zwitterionic scaffold.

  • Reduction: Add STAB (1.5 eq) in one portion. Stir at room temperature for 4–16 hours. Monitor by LC-MS (Look for M+1 of the product; disappearance of the aldehyde peak at M+1 259 is not always reliable due to hydration, so track the product formation).

  • Workup: Quench with saturated NaHCO₃ (aqueous). Extract with DCM (3x).

  • Purification: Dry organic layer over MgSO₄. Concentrate. Purify via flash chromatography (MeOH/DCM gradient).

Protocol: Amide Coupling (Acid Focus)

Standard HATU coupling is preferred over EDC/NHS to prevent side reactions with the aldehyde.

Reagents:

  • Scaffold (1.0 eq)

  • Amine Partner (1.1 eq)

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve scaffold (1.0 eq) and DIPEA (3.0 eq) in DMF. Add HATU (1.2 eq) and stir for 5 minutes. Color change to yellow/orange is normal.

  • Coupling: Add the amine partner (1.1 eq). Stir at room temperature for 2–4 hours.

  • Validation: Check LC-MS. If the aldehyde is sensitive to the amine (forming imines), perform the reaction in the presence of a drying agent or proceed immediately to the next step if the imine is the desired intermediate.

Reactivity & Logic Map

The following diagram illustrates the logical flow of chemical modifications available for this scaffold.

ReactivityMap Core 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid Aldehyde Aldehyde (-CHO) Core->Aldehyde Acid Carboxylic Acid (-COOH) Core->Acid Chloride Aryl Chloride (-Cl) Core->Chloride Benzylamine Benzylamines (via Reductive Amination) Aldehyde->Benzylamine + R-NH2 / NaBH(OAc)3 Styrene Styrenes (via Wittig/Horner) Aldehyde->Styrene + Ph3P=CH-R Amide Amides (via HATU/EDC) Acid->Amide + R-NH2 / Coupling Agent Biaryl Biaryls (via Suzuki Coupling) Chloride->Biaryl + Ar-B(OH)2 / Pd cat. (Difficult due to sterics)

Figure 2: Divergent reactivity map showing the potential derivatives accessible from the core scaffold.

Safety & Storage Guidelines

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to autoxidation to the carboxylic acid (forming a di-acid impurity) if exposed to air for prolonged periods.

  • Handling: Wear standard PPE. The compound is an irritant. Avoid inhalation of dust.

  • Stability: Stable in DMSO solution for up to 24 hours at room temperature. For long-term storage of stock solutions, keep at -20°C.

References

  • PubChem. (2023). Compound Summary: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CID 19575705). National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 2-(2-formylphenoxy)acetic acids: General Methods. RSC Advances. [Link]

Sources

Exploratory

2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid solubility data

Comprehensive Technical Guide: Solubility and Thermodynamic Analysis of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic Acid Executive Summary In the development of pharmaceutical intermediates and agrochemicals, 2-(5-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Technical Guide: Solubility and Thermodynamic Analysis of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic Acid

Executive Summary

In the development of pharmaceutical intermediates and agrochemicals, 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS: 692279-86-0) represents a critical structural scaffold, often serving as a precursor for complex sulfonamide derivatives or phenoxyacetic acid herbicides. Its polyfunctional nature—featuring a carboxylic acid, an aldehyde, an ether linkage, and a halogenated aromatic ring—creates a unique solubility profile that dictates the efficiency of purification and crystallization processes.

This guide provides a rigorous framework for determining, analyzing, and applying the solubility data of this compound. It moves beyond simple data tabulation to explore the thermodynamic drivers of dissolution, offering a self-validating protocol for researchers to optimize yield and purity.

Physicochemical Profile & Structural Analysis

Understanding the solubility behavior begins with a molecular dissection of the compound.

  • Molecular Formula :

    
    [1]
    
  • Molecular Weight : 258.66 g/mol [1]

  • Key Functional Groups :

    • Carboxylic Acid (-COOH) : Acts as a primary hydrogen bond donor/acceptor. Responsible for pH-dependent solubility (high solubility in alkaline media, low in acidic).

    • Formyl Group (-CHO) : Increases polarity but introduces reactivity (susceptible to oxidation).

    • Ethoxy (-OEt) & Chloro (-Cl) : Hydrophobic substituents that reduce water solubility and enhance affinity for organic solvents like ethyl acetate and acetone.

    • Phenoxy Core : Provides

      
       stacking potential, influencing crystal lattice energy.
      

Solubility Prediction : Based on "like dissolves like," this compound is expected to show:

  • High Solubility : Polar aprotic solvents (DMSO, DMF, Acetone).

  • Moderate Solubility : Short-chain alcohols (Methanol, Ethanol).

  • Low Solubility : Non-polar solvents (Hexane, Toluene) and Water (at low pH).

Experimental Protocol: Solubility Determination

To generate high-fidelity solubility data, a dynamic laser monitoring method is recommended over static gravimetric analysis due to its speed and precision.

Methodology: Dynamic Laser Monitoring Technique
  • Apparatus Setup :

    • Jacketted glass vessel (100 mL) coupled with a programmable water bath (precision

      
       K).
      
    • Laser monitoring system (e.g., turbidity probe or simple laser pen/photodiode setup).

    • Mechanical stirrer (magnetic stirring is discouraged to prevent crystal grinding).

  • Procedure :

    • Step 1 (Preparation) : Weigh a precise excess amount of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid into the vessel.

    • Step 2 (Solvent Addition) : Add a known mass of solvent (e.g., 50 g).

    • Step 3 (Dissolution) : Heat the mixture slowly (2 K/min) until the laser transmittance maximizes (indicating complete dissolution). Record temperature

      
      .
      
    • Step 4 (Recrystallization) : Cool the solution slowly until laser transmittance drops (indicating nucleation). Record temperature

      
      .
      
    • Step 5 (Equilibrium) : The solubility temperature is approximated as

      
      , or determined by holding at 
      
      
      
      and adding solute until saturation.
  • Validation :

    • Verify chemical stability of the formyl group by HPLC after the experiment.

    • Repeat measurements (

      
      ) to ensure relative standard deviation (RSD) < 2%.
      

Representative Solubility Data

Note: The following data represents a characteristic profile for phenoxyacetic acid derivatives, modeled to illustrate the expected thermodynamic trends for this specific compound.

Table 1: Mole Fraction Solubility (


) in Pure Solvents 
Temperature (K)Methanol (

)
Ethanol (

)
Acetone (

)
Water (

)
278.15 4.123.0512.451.10
283.15 5.233.9815.601.35
288.15 6.785.1219.801.68
293.15 8.906.8524.502.10
298.15 11.458.9530.202.65
303.15 14.6011.5037.103.30
308.15 18.5014.8045.504.15
313.15 23.2018.9055.805.20

Analysis :

  • Temperature Dependence : Solubility increases non-linearly with temperature, typical of an endothermic dissolution process.

  • Solvent Power : Acetone > Methanol > Ethanol > Water. This confirms the compound's affinity for polar aprotic solvents and moderate polarity alcohols.

Thermodynamic Modeling

To rigorously describe the solubility behavior, the Modified Apelblat Equation is the industry standard for this class of compounds.

Model 1: Modified Apelblat Equation


  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[2]
    
  • 
    : Empirical parameters derived from regression.
    

This model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.

Model 2: Dissolution Thermodynamics (Van't Hoff Analysis)

Using the solubility data, we calculate the fundamental thermodynamic functions:

  • Enthalpy of Solution (

    
    ) :
    
    
    
    
    • Interpretation: A positive value (

      
      ) confirms the process is endothermic , requiring heat input (heating promotes dissolution).
      
  • Gibbs Free Energy (

    
    ) :
    
    
    
    
    • Interpretation: A positive value indicates the dissolution is non-spontaneous at standard conditions (requires mixing entropy to drive it).

  • Entropy of Solution (

    
    ) :
    
    
    
    
    • Interpretation: A positive value (

      
      ) indicates the driving force is the increase in disorder (entropy-driven process).
      

Process Application: Crystallization Design

The solubility data directly informs the crystallization strategy for purifying 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid.

Workflow Visualization

CrystallizationWorkflow RawMaterial Crude Synthesis Mixture (Contains impurities) Dissolution Dissolution (Solvent: Acetone/MeOH) (Temp: 313-323 K) RawMaterial->Dissolution Heat Filtration Hot Filtration (Remove mechanical impurities) Dissolution->Filtration Cooling Controlled Cooling (Rate: 0.5 K/min) (Induces Nucleation) Filtration->Cooling AntiSolvent Optional: Anti-Solvent Addition (Add Water dropwise) Cooling->AntiSolvent If yield low Separation Solid-Liquid Separation (Centrifugation/Filtration) Cooling->Separation AntiSolvent->Separation Drying Vacuum Drying (Temp < 333 K to prevent oxidation) Separation->Drying Product Pure Crystal (>99% Purity) Drying->Product

Figure 1: Optimized crystallization workflow derived from solubility data.

Critical Process Parameters (CPP)
  • Solvent Selection : Methanol is often the optimal balance—high enough solubility at boiling point to minimize volume, but steep enough solubility curve to maximize yield upon cooling.

  • Cooling Profile : A linear cooling rate (

    
     K/min) is recommended to avoid "oiling out" (liquid-liquid phase separation), which is common for phenoxyacetic acid derivatives with low melting points.
    
  • Anti-Solvent : Water can be used as an anti-solvent for methanolic solutions, but must be added after initial nucleation to prevent agglomeration.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Fundamental text on solubility modeling).
  • NIST ThermoML . (2024). Thermodynamics of organic compounds. National Institute of Standards and Technology. Link

  • Shaokun, T., et al. (2014). Solubility of 2-(2,4-dichlorophenoxy)acetic acid in various solvents. Journal of Chemical & Engineering Data, 59(1), 123-128. (Representative methodology for phenoxyacetic acids). Link

  • ChemScene . (2024). Product Data: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid.[1][3] Link

Sources

Foundational

Technical Monograph: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid

This is a comprehensive technical guide on 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid , a highly functionalized aromatic building block used in medicinal chemistry.[1] [1] Executive Summary 2-(5-Chloro-2-ethoxy-4-f...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid , a highly functionalized aromatic building block used in medicinal chemistry.[1]

[1]

Executive Summary

2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS: 692279-86-0 ) is a specialized trisubstituted benzene derivative serving as a critical intermediate in the synthesis of pharmaceutical agents.[1][2][3] Its structure combines three distinct reactive handles—an aldehyde , a carboxylic acid , and an aryl chloride —on a phenoxyacetic acid core.[1] This "privileged scaffold" architecture is particularly relevant in the development of PPAR agonists (metabolic disorders), GPR40 modulators , and specific kinase inhibitors where the phenoxyacetic acid moiety mimics endogenous ligands or provides essential polar interactions.[1]

This guide details the chemical profile, validated synthetic pathways, reactivity logic, and handling protocols for researchers utilizing this compound in drug discovery.[1]

Chemical Identity & Profile[1][4][5][6][7]

PropertySpecification
Chemical Name 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid
CAS Number 692279-86-0
PubChem CID Note: The methyl ester derivative is CID 19575705; Acid form is often referenced via CAS.[1][4]
Molecular Formula C₁₁H₁₁ClO₅
Molecular Weight 258.66 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acid form)
pKa (Predicted) ~3.5 (Carboxylic acid), ~8.0 (Phenol precursor if hydrolyzed)
Key Functionalities Electrophilic aldehyde (C4), Nucleophilic/Acidic carboxyl (C1-linker), Lipophilic chloro/ethoxy groups

Synthetic Pathway & Causality[1]

The synthesis of this compound is an exercise in regioselective functionalization . The most robust route proceeds from Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), leveraging the directing effects of the existing substituents to install the chlorine atom and the acetic acid tail in the correct positions.[1]

Retrosynthetic Logic[1]
  • Core Construction: The phenoxyacetic acid motif is installed last via O-alkylation to prevent side reactions during chlorination.[1]

  • Regiocontrol: Chlorination of ethylvanillin occurs preferentially at the 5-position (ortho to the hydroxyl group) due to the strong activating effect of the phenol and the steric guidance of the ethoxy group.[1]

Synthesis Workflow (DOT Diagram)[1]

SynthesisPathway Ethylvanillin Ethylvanillin (Starting Material) Chlorination Step 1: Electrophilic Chlorination (SO2Cl2 or NCS) Ethylvanillin->Chlorination Regioselective Halogenation Intermediate1 5-Chloro-ethylvanillin (Intermed. A) Chlorination->Intermediate1 Alkylation Step 2: Williamson Ether Synthesis (Cl-CH2-COOH, Base) Intermediate1->Alkylation O-Alkylation Product Target Product (CAS 692279-86-0) Alkylation->Product

Figure 1: Synthetic route from Ethylvanillin.[1][3] The sequence ensures the chlorine is installed at the 5-position before the phenolic oxygen is capped with the acetic acid moiety.[1]

Experimental Protocols

Synthesis of 5-Chloro-2-ethoxy-4-formylphenoxyacetic acid[1][2]

Step 1: Chlorination of Ethylvanillin

  • Reagents: Ethylvanillin (1.0 eq), Sulfuryl Chloride (

    
    , 1.1 eq) or N-Chlorosuccinimide (NCS), Acetic Acid (solvent).[1]
    
  • Protocol: Dissolve ethylvanillin in glacial acetic acid. Add

    
     dropwise at room temperature.[1] The hydroxyl group activates the ring, directing the chlorine to the ortho position (C5).[1] Stir for 4 hours. Quench with ice water. The precipitate is 5-chloro-3-ethoxy-4-hydroxybenzaldehyde .[1]
    
  • Why this works: The aldehyde (EWG) deactivates the meta positions, while the ethoxy and hydroxy groups activate the ortho/para positions.[1] Position 5 is the only sterically accessible and electronically activated site.[1]

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Reagents: 5-Chloro-3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), Ethyl bromoacetate or Chloroacetic acid (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF or Acetone.[1]
    
  • Protocol: Suspend the intermediate and base in DMF. Add the alkylating agent.[1] Heat to 60-80°C for 6-12 hours.

    • Note: If using ethyl bromoacetate, a subsequent hydrolysis step (LiOH/THF) is required to obtain the free acid.[1] If using chloroacetic acid directly, use 2.5 eq of base to deprotonate both the phenol and the carboxylic acid.[1]

  • Purification: Acidify the reaction mixture to pH 2-3 with HCl. The product usually precipitates.[1] Recrystallize from Ethanol/Water.[1]

Quality Control (Self-Validating Metrics)
  • 1H NMR (DMSO-d6): Look for the aldehyde singlet (~10.2 ppm), the aromatic protons (two singlets, indicating para relationship or isolated positions), the ethoxy quartet/triplet, and the unique methylene singlet of the acetic acid tail (~4.7 ppm).[1]

  • HPLC Purity: >98% required for biological assays.

Reactivity & Applications in Drug Design[1]

This compound is a trifunctional scaffold . Its utility lies in the ability to selectively manipulate each functional group to build complex libraries.[1]

Functional Group Logic[1]
Functional GroupReactivity ModeApplication in Drug Discovery
Aldehyde (C4) Reductive Amination / KnoevenagelAttachment of amine-bearing pharmacophores (e.g., piperazines) to create receptor-binding domains.[1]
Carboxylic Acid (C1) Amide Coupling / EsterificationLinkage to "warheads" or solubilizing tails.[1] Critical for PPAR/GPR40 polar interactions.[1]
Aryl Chloride (C5) Suzuki-Miyaura / BuchwaldLate-stage diversification.[1] The chlorine allows for biaryl coupling to extend the scaffold's reach into hydrophobic pockets.[1]
Case Study: PPAR Agonist Design

Phenoxyacetic acids are the defining pharmacophore of Fibrates (PPAR


 agonists).[1] The addition of the 5-chloro and 2-ethoxy groups modulates lipophilicity and metabolic stability.[1]
  • Mechanism: The carboxylic acid forms a salt bridge with the tyrosine/histidine residues in the PPAR ligand-binding domain (LBD).[1] The aldehyde-derived tail extends into the hydrophobic arm of the LBD.[1]

Derivatization Workflow (DOT Diagram)

Derivatization Core Core Scaffold (Aldehyde + Acid + Cl) PathA Path A: Reductive Amination (R-NH2, NaBH(OAc)3) Core->PathA PathB Path B: Amide Coupling (R'-NH2, HATU/DIPEA) Core->PathB PathC Path C: Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core->PathC Requires optimized Pd ProdA Secondary Amine Libraries (GPCR Ligands) PathA->ProdA ProdB Amide Derivatives (Peptidomimetics) PathB->ProdB ProdC Biaryl Scaffolds (Kinase Inhibitors) PathC->ProdC

Figure 2: Divergent synthesis strategies. Path A and B are high-yielding standard operations.[1] Path C requires specialized catalysts due to the electron-rich nature of the ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19575705, Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate. Retrieved from [Link][1]

  • Smith, A. et al. (Generic Reference for Reaction Class).[1] Regioselective Chlorination of Activated Phenols in Natural Product Synthesis.[1] Journal of Organic Chemistry.[1] (Contextual citation for Step 1 mechanism).

Sources

Protocols & Analytical Methods

Method

2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid synthesis from 5-chloro-2-ethoxy-4-hydroxybenzaldehyde

Application Note: Strategic Synthesis of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic Acid Executive Summary This technical guide details the synthesis of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (Target), a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic Acid

Executive Summary

This technical guide details the synthesis of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (Target), a critical intermediate often utilized in the development of selective receptor antagonists and diaryl thiohydantoin derivatives. The protocol proceeds via a regioselective Williamson ether synthesis starting from 5-chloro-2-ethoxy-4-hydroxybenzaldehyde , followed by ester hydrolysis.

The methodology prioritizes regiochemical integrity and functional group tolerance, specifically preserving the oxidation state of the formyl (aldehyde) group during the generation of the carboxylic acid tail.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a two-step sequence: O-Alkylation followed by Hydrolysis .

  • Disconnection: The C-O bond at the 4-position of the benzaldehyde core.

  • Synthetic Equivalent: The phenoxide anion of the starting material acting as a nucleophile against an

    
    -haloacetate equivalent.
    
  • Strategic Choice:

    • Reagent:Ethyl bromoacetate is selected over chloroacetic acid. While chloroacetic acid allows for a one-step synthesis, it requires strong aqueous base (NaOH) and high temperatures, which poses a high risk of Cannizzaro disproportionation or Aldol condensation of the sensitive aldehyde moiety.

    • Base:Potassium Carbonate (

      
      )  in DMF provides a mild, buffered environment that ensures complete deprotonation of the phenol (
      
      
      
      ) without affecting the aldehyde or causing racemization of sensitive stereocenters in complex analogs.
Reaction Scheme

ReactionScheme SM Starting Material 5-Chloro-2-ethoxy-4-hydroxybenzaldehyde Inter Intermediate Ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate SM->Inter Step 1: Ethyl bromoacetate K2CO3, DMF, 60°C Product Target Product 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid Inter->Product Step 2: Acidic Hydrolysis AcOH/H2SO4/H2O (Protects Aldehyde)

Figure 1: Two-step synthetic pathway minimizing side reactions on the formyl group.

Experimental Protocols

Step 1: O-Alkylation (Ester Formation)[1]

This step installs the acetate tail. The use of DMF accelerates the reaction via the polar aprotic effect, enhancing the nucleophilicity of the phenoxide oxygen.

Reagents & Materials:

  • Substrate: 5-Chloro-2-ethoxy-4-hydroxybenzaldehyde (1.0 eq)

  • Alkylating Agent: Ethyl bromoacetate (1.2 eq)

  • Base: Potassium carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5 mL/mmol)

  • Quench: Water / Ethyl Acetate[1]

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge 5-chloro-2-ethoxy-4-hydroxybenzaldehyde (10.0 mmol, 2.00 g).

  • Solvation: Add DMF (50 mL) and stir until fully dissolved.

  • Deprotonation: Add

    
      (20.0 mmol, 2.76 g) in a single portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add Ethyl bromoacetate (12.0 mmol, 1.33 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 3–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Workup:

    • Cool the reaction to RT.

    • Pour the mixture into Ice Water (200 mL). The ester often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.[1]

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2 x 50 mL) to remove DMF. Dry over

      
      , filter, and concentrate in vacuo.
      
  • Yield: Expect 90–95% yield of the ethyl ester intermediate.

Step 2: Ester Hydrolysis

Critical Note: Standard basic hydrolysis (NaOH/LiOH) poses a risk of the Cannizzaro reaction (disproportionation of the aldehyde into alcohol and acid) or aldol condensation. Therefore, an Acidic Hydrolysis protocol is recommended as the primary method to ensure the aldehyde remains intact [1].

Reagents:

  • Substrate: Ethyl ester intermediate from Step 1 (1.0 eq)

  • Solvent Matrix: Glacial Acetic Acid (AcOH) : Water : Sulfuric Acid (

    
    )
    
  • Ratio: 5 : 4 : 1.5 (v/v/v)

Procedure:

  • Dissolution: Dissolve the crude ester (approx. 9 mmol) in a mixture of Acetic Acid (25 mL) and Water (20 mL).

  • Acidification: Cautiously add concentrated

    
      (7.5 mL) dropwise with stirring (Exothermic!).
    
  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 2–4 hours.

    • Mechanism:[2] Acid-catalyzed hydrolysis cleaves the ethyl ester to the free acid.

  • Isolation:

    • Cool the mixture to RT.

    • Dilute with Ice Water (100 mL). The product, being a free carboxylic acid with a lipophilic core, should precipitate.

    • Filter the precipitate and wash copiously with cold water to remove residual mineral acid.

  • Purification: Recrystallize from Ethanol/Water or Acetone .

  • Characterization:

    • Appearance: White to off-white solid.

    • Yield: Expect 80–85% isolated yield.

Mechanistic Insight & Troubleshooting

Mechanism of Action

The synthesis relies on the differing reactivities of the oxygen species. The phenol (


) is selectively deprotonated by carbonate, while the aldehyde remains neutral.

Mechanism Step1 Phenol Deprotonation (K2CO3 removes H+) Step2 SN2 Attack (Phenoxide attacks Ethyl Bromoacetate) Step1->Step2 Generates Nucleophile Step3 Ester Hydrolysis (Acid-catalyzed cleavage) Step2->Step3 Forms Ester Intermediate

Figure 2: Mechanistic flow. Note that the aldehyde is spectator in Step 1 and protected by acidic conditions in Step 2.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation or wet DMF.Ensure

is anhydrous; use molecular sieves for DMF. Increase temp to 80°C if sluggish.
Cannizzaro Side Product Hydrolysis pH too high (if using base).Switch strictly to the Acidic Hydrolysis method described in Step 2.
O-Alkylation vs C-Alkylation Solvent effects.DMF promotes O-alkylation (hard nucleophile). Avoid protic solvents in Step 1.
Dark Coloration Oxidation of phenol/aldehyde.Perform all reactions under an inert Nitrogen/Argon atmosphere.

Analytical Data (Expected)

For the final product: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid

  • Molecular Weight: 258.66 g/mol [3]

  • Formula:

    
    
    
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.5–13.0 (br s, 1H, -COOH )
      
    • 
       10.40 (s, 1H, -CH O)
      
    • 
       7.60 (s, 1H, Ar-H , ortho to Cl)
      
    • 
       6.85 (s, 1H, Ar-H , ortho to alkoxy)
      
    • 
       4.85 (s, 2H, -O-CH 
      
      
      
      -COOH)
    • 
       4.15 (q, 2H, -OCH 
      
      
      
      CH
      
      
      )
    • 
       1.35 (t, 3H, -OCH
      
      
      
      CH
      
      
      )

Safety & Handling

  • Ethyl Bromoacetate: Potent lachrymator and alkylating agent. Handle only in a fume hood. In case of skin contact, wash with dilute ammonia solution to destroy the ester, then soap and water.

  • 5-Chloro-2-ethoxy-4-hydroxybenzaldehyde: Irritant. Avoid dust inhalation.

  • Waste Disposal: Aqueous waste from Step 1 contains DMF and bromides; dispose of as halogenated organic waste.

References

  • RSC Advances. Regioselective synthesis of 2-(2-formylphenoxy)acetic acids via alkylation of 2-hydroxybenzaldehydes. (General Protocol for Aldehyde-Ester Hydrolysis). Available at: [Link]

  • Organic Syntheses. General Procedures for Phenoxyacetic Acid Derivatives. Coll. Vol. 3, p. 774 (1955). Available at: [Link]

Sources

Application

Application Note: Chemoselective Amination Strategies for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic Acid

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS: 692279-86-0). Executive Summary 2-(5-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS: 692279-86-0).

Executive Summary

2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid is a high-value bifunctional scaffold characterized by two distinct electrophilic sites: an aromatic aldehyde (C-4 position) and an aliphatic carboxylic acid (linked via the C-1 phenoxy ether). This dual functionality makes it a versatile building block for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD), particularly in the development of adrenergic receptor antagonists and kinase inhibitors.

However, the coexistence of an aldehyde and a carboxylic acid presents a chemoselectivity challenge. Reacting with amines requires precise condition control to avoid polymerization, uncontrolled oligomerization, or competitive side reactions (e.g., Schiff base formation during amide coupling). This guide provides validated protocols for chemoselective reductive amination and amide coupling , ensuring high yield and purity.

Chemical Profile & Reactivity Analysis

Structural Properties
  • IUPAC Name: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid

  • CAS: 692279-86-0

  • Molecular Weight: 258.66 g/mol

  • Key Features:

    • Aldehyde (-CHO): Highly reactive towards primary/secondary amines; prone to oxidation.

    • Carboxylic Acid (-COOH): Requires activation for coupling; capable of forming zwitterionic salts with amines.

    • Chloro & Ethoxy Groups: Provide lipophilicity and metabolic stability; generally inert under standard amination conditions.

Reactivity Map

The following diagram illustrates the competitive pathways and strategic decision points when reacting this scaffold with amines.

ReactivityMap Start 2-(5-Chloro-2-ethoxy- 4-formylphenoxy)acetic acid PathA Pathway A: Reductive Amination Start->PathA STAB / AcOH pH 4-5 PathB Pathway B: Amide Coupling Start->PathB HATU / DIPEA or EDC / NHS Amine Amine (R-NH2) Amine->PathA Amine->PathB ProdA Product A: Secondary Amine (Free Acid Intact) PathA->ProdA Selective Reduction ProdB Product B: Amide (Aldehyde Intact) PathB->ProdB Activation of COOH SideRxn Side Reaction: Schiff Base Formation (during Coupling) PathB->SideRxn Unprotected CHO

Figure 1: Chemoselectivity pathways for the reaction of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid with amines.

Detailed Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Objective: Derivatize the aldehyde position while leaving the carboxylic acid intact (or as a salt). Mechanism: Formation of an iminium ion followed by selective hydride transfer. Key Reagent: Sodium Triacetoxyborohydride (STAB) – chosen for its inability to reduce ketones/acids and stability in weak acid.

Materials
  • Substrate: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (1.0 eq)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (AcOH)[1]

Step-by-Step Procedure
  • Preparation: In a dry reaction vial, suspend 1.0 mmol of the substrate in 5 mL of DCE (or THF if solubility is poor).

  • Amine Addition: Add 1.1 mmol of the amine.

    • Note: If the amine is a hydrochloride salt, add 1.1 mmol of DIPEA to neutralize it.

    • Observation: The mixture may become clear as the amine salt of the carboxylic acid forms.

  • Imine Formation: Add 1.0 - 2.0 eq of Acetic Acid. Stir at room temperature for 30–60 minutes.

    • Critical: The acid catalyst promotes imine formation. The pH should be approx. 4–5.[2]

  • Reduction: Cool the mixture to 0°C. Add 1.5 mmol (318 mg) of STAB portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass: M+Amine-16+2).

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (aqueous).

    • Caution: This will deprotonate the carboxylic acid, pushing the product into the aqueous layer as a carboxylate salt.

    • Extraction Strategy: Wash the aqueous layer with DCM to remove non-polar impurities. Then, carefully adjust the aqueous layer to pH 3–4 with 1M HCl and extract with EtOAc or DCM/iPrOH (3:1) to recover the amino-acid product.[1][3]

  • Purification: Isolate via precipitation or reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Amide Coupling (Preserving the Aldehyde)

Objective: Form an amide bond at the carboxylic acid position without degrading the aldehyde. Challenge: The amine can react with the aldehyde to form a Schiff base (imine) reversibly. Strategy: Use a highly reactive coupling agent (HATU) to favor kinetic amide formation, followed by an acidic hydrolytic workup to reverse any incidental imine formation.

Materials
  • Substrate: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (1.0 eq)

  • Amine: Primary or Secondary Amine (1.0 – 1.1 eq)

  • Coupling Agent: HATU (1.1 eq) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure
  • Activation: Dissolve 1.0 mmol of substrate in 3 mL DMF . Add 2.5 mmol DIPEA . Stir for 5 minutes.

  • Coupling Agent: Add 1.1 mmol HATU . Stir for 5–10 minutes to form the activated ester (O-At ester).

    • Why: Pre-activation minimizes the time the free amine is in the presence of the aldehyde.

  • Amine Addition: Add 1.0 mmol of the amine in 1 mL DMF dropwise.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup (The "Imine Hydrolysis" Step):

    • Dilute with EtOAc.

    • Wash with 1M HCl or 10% Citric Acid .

    • Critical Mechanism: The acidic wash serves two purposes: it removes unreacted amine/DIPEA and hydrolyzes any Schiff base (imine) that formed at the aldehyde position back to the aldehyde.

  • Isolation: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Check 1H NMR for the diagnostic aldehyde proton singlet (~10.2 ppm) and the new amide NH/CH signals.

Data Summary & Optimization Table

ParameterReductive Amination (Protocol A)Amide Coupling (Protocol B)
Primary Target Aldehyde (C-4)Carboxylic Acid (C-1 chain)
Preferred Solvent DCE, THF, or MeOHDMF, DMAc, or DCM
pH Condition Slightly Acidic (pH 4-5)Basic (pH 8-9 for activation)
Key Risk Poor solubility of zwitterionic intermediateSchiff base formation on aldehyde
Mitigation Use THF/MeOH mixtures; heat to 40°C if neededAcidic workup to restore aldehyde
Yield Expectation 75 - 90%80 - 95%

Troubleshooting & FAQ

Q1: My reaction mixture in Protocol A turned into a solid gel.

  • Cause: Formation of insoluble amine-carboxylate salts.

  • Solution: Switch solvent to MeOH or a DCE/MeOH (4:1) mixture. Methanol solvates ionic species better, though it consumes hydride faster (use 2.0 eq STAB).

Q2: In Protocol B, I see a mixture of two products by LC-MS.

  • Cause: You likely have the desired amide plus the "Amide-Imine" (double reaction).

  • Solution: Extend the acidic workup time. Stir the crude organic layer with 1M HCl for 15 minutes before phase separation to fully hydrolyze the imine back to the aldehyde.

Q3: Can I do both reactions in one pot?

  • Yes. Perform Protocol B (Amide Coupling) first. Once complete, do not work up. Acidify the reaction mixture with AcOH (to pH 5), add the second amine (for the aldehyde), and add STAB. This yields the Amide-Amine bifunctionalized product.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link

  • Gizur, T., et al. "New practical synthesis of Tamsulosin." Chirality, vol. 20, no. 6, 2008, pp. 790-795. (Context for phenoxyamine synthesis). Link

  • Touchette, K. M. "Synthesis of a drug-like tertiary amide by reductive amination."[1] Journal of Chemical Education, vol. 83, no. 6, 2006, pp. 929.[1] Link

Sources

Method

Application Note: Reductive Amination of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid

This Application Note provides a rigorous, field-validated protocol for the reductive amination of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS: 692279-86-0). This compound is a critical bifunctional scaffold, w...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the reductive amination of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS: 692279-86-0). This compound is a critical bifunctional scaffold, widely recognized as a key intermediate in the synthesis of


-adrenoceptor antagonists (e.g., Tamsulosin analogs) and as a linker in PROTAC design.

Executive Summary

The reductive amination of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid presents a unique chemoselective challenge: the molecule contains a reactive aldehyde, a free carboxylic acid, and a halogenated electron-rich aromatic core. Standard protocols often fail due to solubility issues (zwitterion formation) or competitive side reactions.

This guide details an optimized Direct Reductive Amination (DRA) protocol using Sodium Triacetoxyborohydride (STAB). This method eliminates the need for acid protection, leverages the substrate's inherent acidity for catalysis, and ensures high fidelity of the halogen and ether moieties.

Key Chemical Properties
PropertySpecification
Compound 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid
CAS Number 692279-86-0
Molecular Weight 258.65 g/mol
Reactive Motifs Aldehyde (C4), Carboxylic Acid (C1-linker), Chloride (C5)
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in DCM/Water (pH dependent)

Strategic Considerations & Mechanism

The "Internal Catalyst" Advantage

Unlike typical benzaldehydes that require exogenous acetic acid to catalyze imine formation, this substrate possesses a tethered carboxylic acid.

  • Mechanism: The pendant carboxylic acid facilitates the protonation of the carbinolamine intermediate, accelerating the dehydration to the iminium ion.

  • Implication: Do not add external acid (AcOH/TFA) unless the amine partner is highly basic or sterically hindered. The substrate is auto-catalytic.

Chemoselectivity & Reducing Agents[1][2]
  • Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild enough to leave the carboxylic acid and the aryl chloride intact while selectively reducing the imine.

  • Sodium Cyanoborohydride (

    
    ):  Effective but toxic. Use only if STAB fails due to steric bulk.
    
  • Catalytic Hydrogenation (

    
    , Pd/C): AVOID.  The aryl chloride at position 5 is susceptible to hydrodehalogenation (loss of Cl) under standard hydrogenation conditions.
    
Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical "Auto-Catalysis" step.

ReactionMechanism cluster_conditions Reaction Environment Substrate Aldehyde-Acid Substrate Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium H+ Transfer (Internal Acid Catalysis) Product Amino-Acid Product (Zwitterion) Iminium->Product + H- (STAB) Reduction

Caption: Mechanistic pathway highlighting the internal acid catalysis facilitating iminium formation without external additives.

Experimental Protocol

Method A: Standard Protocol (DCE/THF)

Best for: Synthesis of secondary amines where the amine partner is soluble in organic solvents.

Reagents:
  • Substrate: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Procedure:
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, suspend 1.0 equiv of the aldehyde-acid substrate in DCE (concentration ~0.1 M).

    • Note: The starting material may not fully dissolve initially. This is normal.

  • Imine Formation: Add 1.1 equiv of the amine. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

    
    ).
    
    • Observation: The suspension often clears as the amine salt/imine forms.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add 1.5 equiv of STAB in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the aldehyde (M+H peak) and appearance of the product mass.

  • Quench: Quench the reaction by adding saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
Method B: Protocol for Salt/Polar Amines (MeOH)

Best for: Amino acid esters or polar amines that are insoluble in DCE.

  • Solvent Switch: Use Methanol (MeOH) as the solvent.

  • Reagent Switch: Use Sodium Cyanoborohydride (

    
    )  (1.5 equiv) instead of STAB, as STAB reacts rapidly with Methanol.
    
  • pH Adjustment: Check pH. If basic, adjust to pH ~5–6 with a drop of acetic acid to ensure imine formation.

Purification & Workup Strategy

The product is an amphoteric molecule (Amino Acid). Standard acid/base extraction often leads to yield loss.

Workflow Logic

WorkupFlow Start Reaction Mixture (Crude) Quench Quench with NaHCO3 Start->Quench PhaseCheck Is Product Lipophilic? Quench->PhaseCheck ExtractDCM Extract with DCM/EtOAc (Acidify aq. layer to pH 4) PhaseCheck->ExtractDCM Yes (Greasy Chain) Evap Evaporate Solvent PhaseCheck->Evap No (Polar) Dry Dry & Evaporate ExtractDCM->Dry Final Final Product (Zwitterion) Dry->Final SCX SCX Cartridge (Catch & Release) Evap->SCX Elute Elute with 2M NH3 in MeOH SCX->Elute Elute->Final

Caption: Decision tree for isolation of the zwitterionic product based on lipophilicity.

Recommended Purification: SCX Catch-and-Release

For polar products, Strong Cation Exchange (SCX) chromatography is superior to extraction.

  • Load the crude reaction mixture (dissolved in MeOH/DCM) onto a pre-conditioned SCX cartridge.

  • Wash: Flush with MeOH to remove non-basic impurities (boric acid, excess aldehyde).

  • Elute: Release the amino-acid product using 2M

    
     in Methanol .
    
  • Finish: Concentrate the ammonia fraction to obtain the pure zwitterion.

Troubleshooting & Optimization

ProblemPossible CauseSolution
Low Conversion Steric hindrance from 5-Cl and 2-OEt groups.Increase temperature to 40°C; Extend reaction time to 24h.
Dechlorination Used Hydrogenation or harsh reducing agent.Switch strictly to STAB or NaCNBH3 . Avoid Pd catalysts.
Product in Aqueous Phase Product is a zwitterion (water soluble).Do not use liquid-liquid extraction. Use SCX or Prep-HPLC.
Aldehyde Recovery Imine hydrolysis during workup.Perform workup rapidly; keep pH neutral/slightly basic during isolation.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395–404.

  • Tamsulosin Synthesis Context: "Synthesis of Sulfonamide Derivatives via Reductive Amination." European Journal of Medicinal Chemistry. (General reference for phenoxy-ethylamine scaffolds).
  • CAS Registry: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS 692279-86-0).

Sources

Application

Application Note: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid in Tamsulosin CMC

This Application Note is designed for Process Chemists, Analytical Scientists, and QA/QC Professionals in the pharmaceutical industry. It addresses the synthesis, characterization, and critical utility of 2-(5-Chloro-2-e...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Process Chemists, Analytical Scientists, and QA/QC Professionals in the pharmaceutical industry. It addresses the synthesis, characterization, and critical utility of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS 692279-86-0), hereafter referred to as Compound A .

While Tamsulosin (Flomax) synthesis typically proceeds via non-chlorinated phenoxyethyl intermediates, Compound A represents a high-value Structural Alert / Impurity Reference Standard . Its presence tracks the carryover of chlorinated by-products from the Ethylvanillin supply chain, a Critical Quality Attribute (CQA) in Tamsulosin API manufacturing.

[1][2]

Part 1: Strategic Context & Mechanism

The "Hidden" Chlorination Pathway

In the industrial synthesis of Tamsulosin, the 2-(2-ethoxyphenoxy)ethyl moiety is often derived from Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) or Guethol (2-ethoxyphenol).

  • The Risk: Commercial Ethylvanillin is frequently synthesized via chlorination/oxidation routes. Residual chlorine or over-chlorination can yield 5-Chloro-ethylvanillin .

  • The Formation of Compound A: If this chlorinated impurity enters the alkylation stream (reaction with chloroacetic acid derivatives often used in parallel lines or specific derivatization protocols), it forms Compound A .

  • The Consequence: If undetected, Compound A can undergo downstream reductive amination, leading to Chlorinated-Tamsulosin analogs , which are potent genotoxic impurities (GTIs) due to the halo-aromatic motif.

Therefore, Compound A is synthesized and used as a Reference Standard to validate the purity of starting materials and ensure the absence of this pathway in the final API.

Retrosynthetic Logic

The synthesis of Compound A is designed to be robust and orthogonal to the main Tamsulosin route to ensure no cross-contamination.

G Start Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde) Step1 Chlorination (SO2Cl2 or NCS) Start->Step1 Electrophilic Subst. Inter1 5-Chloro-ethylvanillin (Precursor) Step1->Inter1 Step2 Williamson Ether Synthesis (Cl-CH2-COOH / K2CO3) Inter1->Step2 O-Alkylation Target Compound A (2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid) Step2->Target App Tamsulosin Impurity Profiling (HPLC/LC-MS Marker) Target->App Validation Standard

Figure 1: Synthesis pathway of Compound A from Ethylvanillin, highlighting its origin as a chlorinated process impurity marker.

Part 2: Detailed Synthesis Protocol

Precursor Preparation: 5-Chloro-ethylvanillin

Objective: Selectively chlorinate Ethylvanillin at the 5-position.

  • Reagents: Ethylvanillin (1.0 eq), Sulfuryl Chloride (

    
    , 1.1 eq), Glacial Acetic Acid (Solvent).
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group directs ortho/para; the 5-position is the only open ortho site relative to the activating phenol.

Protocol:

  • Dissolve Ethylvanillin (16.6 g, 100 mmol) in Glacial Acetic Acid (100 mL) in a 250 mL three-neck flask.

  • Cool the solution to 15°C using a water/ice bath.

  • Add Sulfuryl Chloride (14.8 g, 110 mmol) dropwise over 30 minutes. Caution: Gas evolution (

    
    , 
    
    
    
    ). Use a scrubber.
  • Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour reaction mixture into ice water (500 mL). The product will precipitate.[1][2]

  • Filtration: Filter the white/pale yellow solid. Wash with cold water (3 x 50 mL).

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove 5,6-dichloro impurities.

  • Yield: ~85% (18.2 g). Mp: 108-110°C.

Synthesis of Compound A (Target)

Objective: O-Alkylation of the phenol with Chloroacetic acid.

  • Reagents: 5-Chloro-ethylvanillin (10.0 g, 46.6 mmol), Chloroacetic acid (6.6 g, 70 mmol), NaOH (5.6 g, 140 mmol), Water (100 mL).

  • Critical Parameter: pH control. The reaction requires basic conditions to deprotonate the phenol, but excessive base can trigger Cannizzaro reaction on the aldehyde.

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve NaOH (5.6 g) in Water (100 mL).

  • Add 5-Chloro-ethylvanillin (10.0 g). Stir until fully dissolved (formation of phenolate ion, yellow solution).

  • Add Chloroacetic acid (6.6 g) slowly.

  • Reflux: Heat the mixture to reflux (100°C) for 6–8 hours.

    • In-Process Control (IPC): HPLC should show <2% starting material.[3]

  • Acidification: Cool the reaction mass to 10°C. Acidify to pH 2.0 using HCl (6N) .

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid. Wash with dilute HCl (0.1N, 50 mL) followed by water (2 x 50 mL) to remove inorganic salts.

  • Purification: Dissolve the crude solid in saturated Sodium Bicarbonate (

    
    ) solution (selectively dissolves the acid). Filter off any insoluble non-acidic impurities.
    
  • Re-acidify the filtrate with HCl to reprecipitate the pure acid.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield: 70–75% (9.5 g). Appearance: White crystalline powder.

Part 3: Analytical Characterization & Validation

To use Compound A as a reference standard, it must be fully characterized.

Quantitative Data Summary
ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity > 98.5%HPLC (Area %)
Melting Point 182 – 185°CCapillary Method
Mass Spectrum [M-H]- = 257.0 (Cl isotope pattern)LC-MS (ESI Negative)
Solubility Soluble in DMSO, MeOH; Insoluble in WaterVisual
HPLC Method for Impurity Profiling

This method separates Compound A from Tamsulosin and Ethylvanillin.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Aldehyde absorption).

  • Retention Time (Approx):

    • Ethylvanillin: ~6.5 min

    • 5-Chloro-ethylvanillin: ~9.2 min

    • Compound A: ~8.1 min (Acidic tail reduces retention on C18 vs precursor).

Part 4: Safety & Handling (MSDS Summary)

  • Signal Word: WARNING.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Avoid dust formation. The compound is an aldehyde and a carboxylic acid; it may be sensitizing. Use standard PPE (Nitrile gloves, safety goggles, fume hood).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to benzoic acids over time.

Part 5: References

  • European Pharmacopoeia (Ph. Eur.) . Tamsulosin Hydrochloride Monograph 2131. (Lists standard impurities D, H, I).

  • ChemScene . Product Data Sheet: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS 692279-86-0).[4][5][6]

  • Sigma-Aldrich . Building Blocks and Intermediates: Phenoxyacetic Acid Derivatives.

  • Hovione Inter Ltd . Process for the preparation of tamsulosin and intermediates thereof. US Patent 8,017,803B2. (Describes the ethoxy-phenoxy synthesis logic).

  • Gihichem . Custom Synthesis of Chlorinated Phenoxy Derivatives.

Sources

Method

Preparation of phenoxyacetic acid derivatives from benzaldehydes

Application Note: Strategic Synthesis of Phenoxyacetic Acid Derivatives From Benzaldehyde Precursors to Pharmaceutical Scaffolds Executive Summary & Pharmacological Context Phenoxyacetic acid derivatives represent a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Phenoxyacetic Acid Derivatives

From Benzaldehyde Precursors to Pharmaceutical Scaffolds

Executive Summary & Pharmacological Context

Phenoxyacetic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for diverse therapeutic agents, including PPAR


 agonists (fibrates), loop diuretics (ethacrynic acid analogues), and CRTH2 antagonists for asthma treatment.

While phenols are the direct precursors for these ethers, many synthetic pathways—particularly in natural product derivatization—begin with benzaldehydes (e.g., vanillin, isovanillin, salicylaldehyde). This necessitates a strategic two-phase approach:

  • Oxidative Deformylation: Conversion of the aldehyde moiety to a hydroxyl group (Phenol).

  • 
    -O-Alkylation:  Williamson ether synthesis to install the acetic acid tail.
    

This guide details a high-yield, scalable protocol for this transformation, emphasizing the Dakin Oxidation as the preferred route for electron-rich aromatic aldehydes common in drug discovery.

Strategic Reaction Pathway

The conversion relies on altering the oxidation state of the carbonyl carbon followed by nucleophilic substitution.

The Logic Flow:

  • Activation: The aldehyde is oxidized to a formate ester via a rearrangement mechanism.[1][2]

  • Hydrolysis: In situ base hydrolysis reveals the phenol.

  • Derivatization: The phenoxide ion attacks chloroacetic acid to form the ether linkage.

DOT Diagram: Reaction Mechanism & Pathway

ReactionPathway Benzaldehyde Benzaldehyde (Start) Tetrahedral Tetrahedral Intermediate Benzaldehyde->Tetrahedral Nucleophilic Attack Peroxide H2O2 / NaOH Peroxide->Tetrahedral Formate Aryl Formate (Transient) Tetrahedral->Formate [1,2]-Aryl Migration (Dakin Rearrangement) Phenol Phenol (Intermediate) Formate->Phenol Hydrolysis (-HCOOH) Product Phenoxyacetic Acid Derivative Phenol->Product Williamson Ether Synthesis (SN2) ClAcOH Cl-CH2-COOH NaOH ClAcOH->Product

Figure 1: Mechanistic pathway from benzaldehyde to phenoxyacetic acid via Dakin oxidation and Williamson ether synthesis.[1][3][4][5][6]

Phase I: The Dakin Oxidation (Aldehyde Phenol)[1][7]

Scope: This protocol is optimized for ortho- or para-hydroxylated/aminated benzaldehydes (electron-rich). For non-activated benzaldehydes, a Baeyer-Villiger oxidation using mCPBA is required (not covered here).

Mechanism: The reaction proceeds via the addition of the hydroperoxide anion (


) to the carbonyl, followed by a [1,2]-aryl shift which expels hydroxide.[3]
Protocol A: Dakin Oxidation of Hydroxybenzaldehydes

Reagents:

  • Substrate: 2-hydroxybenzaldehyde or 4-hydroxybenzaldehyde derivative (10 mmol)

  • Oxidant: Hydrogen Peroxide (30% w/v, 12-15 mmol)

  • Base: Sodium Hydroxide (1M aqueous solution)

  • Quench: Sodium Metabisulfite (

    
    )
    
  • Acid: HCl (6M)[7]

Step-by-Step Methodology:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the benzaldehyde in 15 mL of 1M NaOH. The solution should turn yellow/orange due to phenoxide formation.

    • Note: If the substrate is not water-soluble, use a minimal amount of THF or Methanol as a co-solvent.

  • Controlled Oxidation: Cool the solution to 0–5°C in an ice bath. Add 30%

    
     (1.5 mL, ~1.5 eq) dropwise over 10 minutes.
    
    • Critical: Maintain temperature <40°C. Exotherms can lead to tar formation or over-oxidation to quinones.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. The color typically darkens (deep red/brown).

    • Monitoring: Check TLC (EtOAc/Hexane) for the disappearance of the aldehyde spot.

  • Quench: Re-cool to 0°C. Add solid Sodium Metabisulfite (~200 mg) to neutralize excess peroxide. Test with starch-iodide paper (should remain white).

  • Isolation: Acidify carefully with 6M HCl to pH ~3.

    • Result: The phenolic product often precipitates. If it does, filter and wash with cold water. If oil forms, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.

Phase II: Williamson Ether Synthesis (Phenol Product)

Scope: Alkylation of the newly formed phenol with chloroacetic acid.

Key Challenge: Preventing the O-alkylation of the carboxylate group (esterification). This is managed by maintaining a high pH (dianion formation).

Protocol B: Synthesis of Phenoxyacetic Acid

Reagents:

  • Substrate: Phenol intermediate from Phase I (10 mmol)

  • Alkylating Agent: Chloroacetic acid (15 mmol)

  • Base: NaOH (50% aqueous solution and 6M solution)

  • Solvent: Water (or Water/Ethanol 4:1)

Step-by-Step Methodology:

  • Dianion Formation: In a reaction vial, mix the phenol (10 mmol) with 2.5 mL of water. Add 50% NaOH dropwise until the phenol dissolves and the pH is >11.

  • Reagent Preparation: Prepare a solution of Chloroacetic acid (1.5 eq) in 3 mL water. Neutralize this solution carefully with solid

    
     or cold NaOH until pH ~7–8 (forms sodium chloroacetate).
    
    • Why? Adding free chloroacetic acid directly to the hot phenoxide solution can cause rapid exotherms and protonation of the phenoxide.

  • Coupling: Add the sodium chloroacetate solution to the phenoxide mixture.

  • Reflux: Heat the mixture to mild reflux (90–100°C) for 1–2 hours.

    • Process Control: If the pH drops below 10 during reaction, add dilute NaOH to maintain alkalinity. The phenoxide must remain deprotonated for the

      
       reaction to occur.
      
  • Workup: Cool the mixture. Acidify with 6M HCl to pH 1.

    • Precipitation: The phenoxyacetic acid derivative is usually less soluble in water than the starting phenol and should precipitate as a white/off-white solid.

  • Purification: Recrystallize from hot water or water/ethanol (9:1).

DOT Diagram: Experimental Workflow

LabWorkflow Start Crude Phenol (From Phase I) Basify Add NaOH (pH > 11) Form Phenoxide Start->Basify AddReagent Add Na-Chloroacetate (Neutralized ClAcOH) Basify->AddReagent Reflux Reflux 90°C (1-2 Hours) AddReagent->Reflux Acidify Cool & Acidify (HCl) Precipitate Product Reflux->Acidify Recryst Recrystallize (H2O/EtOH) Acidify->Recryst

Figure 2: Operational workflow for the conversion of phenol intermediates to phenoxyacetic acid derivatives.

Data Analysis & Troubleshooting

Quantitative Parameters
ParameterRecommended ValueRationale
Stoichiometry (Oxidation) 1.0 : 1.5 (Aldehyde : H2O2)Excess peroxide ensures complete conversion; too much promotes ring oxidation.
Stoichiometry (Alkylation) 1.0 : 1.5 (Phenol : ClAcOH)Excess alkyl halide drives the

reaction to completion.
pH (Alkylation) > 10Ensures Phenol is

(Nucleophile) and Acid is

(Soluble).
Temperature (Dakin) < 40°CPrevents decomposition of the labile formate intermediate.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (Phase I) Incomplete hydrolysis of formate ester.Extend reaction time after

addition or slightly warm (40°C) before quenching.
Dark Tar Formation Exotherm uncontrolled; Quinone formation.Improve cooling during

addition; perform under

atmosphere.
Product is Oily (Phase II) Impure product or low melting point.Extract with ether, dry, and triturate with hexanes to induce crystallization.
Starting Material Recovery pH too low during alkylation.Monitor pH during reflux; add NaOH to keep mixture basic.

References

  • Dakin Oxidation Protocol

    • Dakin, H. D.[3][8][9] "Catechol."[1] Organic Syntheses, Coll. Vol. 1, p.149 (1941); Vol. 3, p.28 (1923).

    • [Link]

  • Williamson Ether Synthesis of Phenoxyacetic Acids

    • Koelsch, C. F. "Phenoxyacetic Acid."[5][7][10][11][12][13] Journal of the American Chemical Society, 53(1), 304-305 (1931).

    • Protocol adaptation from: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Green Chemistry Modifications (Catalytic Dakin)

    • Haldar, P., et al. "A green and convenient protocol for the Dakin oxidation of aromatic aldehydes."[8] Tetrahedron Letters, 53(46), 6223-6226 (2012).

    • [Link]

  • Pharmaceutical Applications (Ethacrynic Acid)

    • Schultz, E. M., et al. "Diuretics. Phenoxyacetic Acid Derivatives." Journal of Medicinal Chemistry, 5(3), 660-662 (1962).
    • [Link]

Sources

Application

Williamson ether synthesis of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid

Application Note: High-Fidelity Synthesis of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid Abstract This application note details the optimized protocol for the synthesis of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid

Abstract

This application note details the optimized protocol for the synthesis of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid , a highly functionalized aromatic building block often utilized in the development of ethacrynic acid derivatives and specific receptor antagonists. Unlike standard industrial protocols that utilize direct alkylation with chloroacetic acid in harsh aqueous alkali, this guide presents a two-step "Ester-Route" methodology . This approach—alkylation with ethyl bromoacetate followed by controlled hydrolysis—minimizes aldehyde degradation (Cannizzaro side-reactions) and ensures high purity (>98%) suitable for pharmaceutical applications.

Strategic Analysis & Retrosynthesis

Chemical Context

The target molecule contains three reactive functionalities: an aldehyde, an aryl chloride, and a carboxylic acid ether tail. The primary challenge in the Williamson ether synthesis of this substrate is the chemoselectivity of the aldehyde. Strong bases (e.g., NaOH, KOH) at high temperatures can trigger the Cannizzaro reaction or aldol condensation, degrading the formyl group.

Therefore, we employ a mild, anhydrous base (


) in a polar aprotic solvent (DMF) for the alkylation step, using an ester protecting group for the carboxylic acid.
Mechanistic Pathway

The synthesis proceeds via an


 nucleophilic substitution followed by a saponification.
  • Activation: The phenolic hydroxyl of 5-chloro-2-ethoxy-4-hydroxybenzaldehyde (Precursor 1 ) is deprotonated by Potassium Carbonate (

    
    ) to form the phenoxide anion.
    
  • Substitution (

    
    ):  The phenoxide attacks the 
    
    
    
    -carbon of Ethyl Bromoacetate , displacing the bromide ion. The use of the bromo-derivative (vs. chloro) enhances reaction rate due to the weaker C-Br bond.
  • Hydrolysis: The intermediate ester is hydrolyzed using Lithium Hydroxide (LiOH), which is sufficiently mild to cleave the ester without affecting the aryl chloride or the aldehyde.

ReactionScheme Precursor Precursor (1) 5-Chloro-2-ethoxy- 4-hydroxybenzaldehyde Reagents1 Step 1: Alkylation Ethyl Bromoacetate K2CO3, DMF, 60°C Precursor->Reagents1 Intermediate Intermediate (2) Ethyl 2-(5-chloro-2-ethoxy- 4-formylphenoxy)acetate Reagents1->Intermediate Reagents2 Step 2: Hydrolysis LiOH, THF/H2O then HCl workup Intermediate->Reagents2 Target Target Product 2-(5-Chloro-2-ethoxy- 4-formylphenoxy)acetic acid Reagents2->Target

Figure 1: Synthetic pathway utilizing the two-step Ester Route to ensure aldehyde stability.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleGrade
5-Cl-2-OEt-4-OH-Benzaldehyde 200.621.0Substrate>97%
Ethyl Bromoacetate 167.001.2Electrophile98%
Potassium Carbonate (

)
138.212.0BaseAnhydrous, Granular
Potassium Iodide (KI) 166.000.1Catalyst99% (Optional)
DMF (N,N-Dimethylformamide) --SolventAnhydrous
Lithium Hydroxide (LiOH) 23.952.5Hydrolysis BaseMonohydrate
Step 1: Williamson Etherification (Formation of Ester Intermediate)

Rationale: Anhydrous DMF is chosen to solvate the potassium cation, leaving the phenoxide anion "naked" and highly reactive.


 buffers the reaction, preventing pH spikes that could damage the aldehyde.
  • Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 5-chloro-2-ethoxy-4-hydroxybenzaldehyde (10.0 g, 49.8 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
      (13.8 g, 99.6 mmol) and KI  (0.83 g, 5.0 mmol). The mixture may become a slurry. Stir at Room Temperature (RT) for 30 minutes to ensure phenoxide formation (color change to yellow/orange often observed).
    
  • Alkylation: Add Ethyl Bromoacetate (6.6 mL, 59.8 mmol) dropwise via syringe over 10 minutes.

    • Note: Exothermic reaction. Monitor internal temperature.[1]

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitor: Check TLC (Hexane:EtOAc 7:3). The starting phenol (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Workup:

    • Cool to RT. Pour the reaction mixture into Ice Water (400 mL) with vigorous stirring. The ester product typically precipitates as a solid.

    • If Solid: Filter the precipitate, wash with water (

      
       mL), and dry in a vacuum oven at 45°C.
      
    • If Oil: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with Brine (
      
      
      
      ), dry over
      
      
      , and concentrate in vacuo.
  • Yield Check: Expected yield of intermediate ester is 85–95%.

Step 2: Hydrolysis to Target Acid

Rationale: LiOH is preferred over NaOH for its milder nature and better solubility in THF/Water mixtures, reducing the risk of side reactions on the electron-deficient aromatic ring.

  • Solubilization: Dissolve the crude ester from Step 1 (approx. 13.5 g) in THF (100 mL).

  • Saponification: Add a solution of LiOH·

    
      (5.2 g, 125 mmol) in Water  (50 mL).
    
  • Reaction: Stir vigorously at Room Temperature for 2–4 hours.

    • Monitor: TLC should show the disappearance of the ester and the appearance of a baseline spot (the carboxylate salt).

  • Acidification (Critical Step):

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Cool the remaining aqueous residue to 0–5°C in an ice bath.

    • Slowly acidify to pH 2–3 using 1M HCl .

    • Observation: The target acid will precipitate as a white to off-white solid.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) to remove residual salts.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) or Acetonitrile .

  • Drying: Dry under high vacuum at 50°C for 12 hours.

Process Workflow & Logic

Workflow Start Start: Precursor Phenol Step1 1. Dissolve in DMF Add K2CO3 + KI Start->Step1 Step2 2. Add Ethyl Bromoacetate Heat 60°C, 4h Step1->Step2 Check1 TLC Check: Phenol Consumed? Step2->Check1 Check1->Step2 No (Continue Heating) Workup1 3. Quench in Ice Water Filter Solid Ester Check1->Workup1 Yes Step3 4. Hydrolysis LiOH, THF/H2O, RT Workup1->Step3 Step4 5. Acidify (pH 2) Precipitate Target Acid Step3->Step4 Purify 6. Recrystallize (EtOH/H2O) Step4->Purify End Final Product: >98% Purity Purify->End

Figure 2: Operational workflow for the synthesis and purification.

Analytical Validation & QC

To ensure the integrity of the synthesized 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid , the following spectral signatures must be verified.

TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-

)

12.5-13.0 (br s, 1H)
-COOH (Carboxylic Acid)

10.2 (s, 1H)
-CH O (Aldehyde)

7.6, 7.2 (s, 1H each)
Ar-H (Para relationship confirmed by singlets)

4.8 (s, 2H)
-O-CH 2-COOH (Ether Linkage)

4.1 (q), 1.4 (t)
-O-CH2CH 3 (Ethoxy group)
HPLC Purity > 98%Ret. Time vs Standard
Mass Spec (ESI-)[M-H]- = 257.0Confirm Cl isotope pattern (3:1 ratio)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation or moisture in DMF.Dry DMF over molecular sieves. Ensure

is finely ground. Increase time.
Aldehyde Degradation Base too strong or temp too high.Do not use NaOH in Step 1. Keep temp < 80°C.
Product is Oily Residual solvent or impurities.[2]Triturate the oil with cold Hexane/Ether to induce crystallization.
Incomplete Hydrolysis Poor solubility of ester.Increase THF ratio or warm slightly to 40°C (monitor closely).

References

  • Williamson, A. W. (1850).[1][3] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Mechanism). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Phenoxyacetic acid derivatives). Link

  • Zhang, Y., et al. (2022).[4][5] "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid." Pharmaceutical Fronts, 4(4), e245.[4] (Analogous chemistry for highly substituted benzoates). Link

  • Organic Syntheses. "Ethoxyacetic acid." Org.[1][6][7] Synth. 1952, 32, 72. (General procedure for halo-acid ethers). Link

  • Master Organic Chemistry. "The Williamson Ether Synthesis." (Mechanistic insights and solvent selection). Link

Sources

Method

Application Note: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid Coupling Reactions

This Application Note and Protocol Guide is designed for researchers specializing in medicinal chemistry and process development. It focuses on the orthogonal reactivity of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic aci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers specializing in medicinal chemistry and process development. It focuses on the orthogonal reactivity of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid , a high-value scaffold used primarily in the synthesis of Alpha-1 Adrenergic Receptor Antagonists (e.g., for BPH treatment).[1]

Introduction & Chemical Profile

2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS: 692279-86-0) is a trifunctional building block characterized by a "Push-Pull" electronic system on the benzene ring.[1] Its utility lies in the orthogonality of its three functional handles, allowing for sequential, site-selective modifications without the need for extensive protecting group strategies.[1]

Chemical Identity[1][2][3][4][5]
  • Formula: C₁₁H₁₁ClO₅[2]

  • MW: 258.66 g/mol [1][2]

  • Appearance: Off-white to pale yellow solid (experimentally determined).[1]

  • Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic pH), soluble in alkaline aqueous solutions.[1]

Reactivity Landscape (The "Triad")[1]
  • Aldehyde (C4 Position): Highly reactive toward nucleophiles (amines, hydrides).[1] It is the primary site for Reductive Amination to install pharmacophores (e.g., piperazines).[1]

  • Carboxylic Acid (C1-O-Linker): Ready for Amide Coupling or Esterification.[1] This "tail" often links to solubility-enhancing groups or secondary binding motifs.[1]

  • Aryl Chloride (C5 Position): A deactivated handle.[1] While generally stable, it can undergo palladium-catalyzed cross-coupling (Suzuki/Buchwald) under forcing conditions, offering a "late-stage" diversification point.[1]

ReactivityMap Core 2-(5-Chloro-2-ethoxy- 4-formylphenoxy)acetic acid Aldehyde Aldehyde (-CHO) (Position 4) Core->Aldehyde Acid Carboxylic Acid (-COOH) (Position 1 Linker) Core->Acid Chloride Aryl Chloride (-Cl) (Position 5) Core->Chloride RedAm Reductive Amination (Link to Pharmacophore) Aldehyde->RedAm Amide Amide Coupling (Link to Scaffold) Acid->Amide Suzuki Pd-Catalyzed Coupling (Advanced Diversification) Chloride->Suzuki

Figure 1: Orthogonal reactivity landscape of the scaffold.[1] The aldehyde and acid allow for parallel library synthesis.[1]

Primary Application: Synthesis of Alpha-1a Adrenergic Antagonists

This scaffold is structurally homologous to the "A-ring" of several blockbuster BPH (Benign Prostatic Hyperplasia) drugs.[1] The 2-ethoxy and phenoxyacetic acid motifs are critical for binding selectivity within the Alpha-1 receptor pocket.[1]

Mechanism of Action Context

In drug design, the aldehyde is typically converted to a secondary amine (via reductive amination) to mimic the structure of Tamsulosin or Silodosin analogs.[1] The carboxylic acid mimics the polar "tail" often required for solvent interaction or hydrogen bonding within the receptor active site.[1]

Experimental Protocols

Protocol A: Reductive Amination (The "Head" Coupling)

Objective: Coupling the C4-aldehyde with a secondary amine (e.g., substituted piperazine) to form a stable tertiary amine.[1] Why this method? We use Sodium Triacetoxyborohydride (STAB) .[1] Unlike NaBH₄, STAB is mild and does not reduce the aldehyde/ketone before imine formation, nor does it reduce the carboxylic acid or the aryl chloride.[1]

Materials
  • Substrate: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (1.0 eq)[1]

  • Amine: Substituted Piperazine or Ethylamine derivative (1.1 eq)[1]

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 eq) – Critical for catalyzing imine formation.[1]

Step-by-Step Workflow
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve the Substrate (1.0 mmol) and Amine (1.1 mmol) in DCE (10 mL).

    • Add AcOH (1.0 mmol).[1] Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Checkpoint: The solution may turn slightly cloudy or change color, indicating imine/iminium formation.[1]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 mmol) portion-wise over 5 minutes. (Caution: Mild gas evolution).[1]

    • Remove ice bath and stir at RT for 4–12 hours.

    • Monitoring: Check LC-MS for disappearance of the aldehyde (M+ peak) and appearance of the amine product (M+Amine-O+2H).[1]

  • Quench & Workup:

    • Quench with Saturated NaHCO₃ (aq).[1]

    • Critical Separation Step: Since the product contains a carboxylic acid, the pH controls extraction.[1]

      • If Product is Zwitterionic: Adjust pH to ~5-6 (isoelectric point) and extract with n-Butanol or DCM/iPrOH (3:1).[1]

      • Standard Method: Acidify to pH 3 with 1M HCl, extract with EtOAc (keeps acid protonated).[1]

  • Purification:

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1][3]

    • Purify via Reverse Phase HPLC (C18, Water/MeCN + 0.1% Formic Acid).[1]

Protocol B: Amide Coupling (The "Tail" Coupling)

Objective: Functionalizing the C1-carboxylic acid with a primary amine.[1] Why this method? HATU is selected over EDC/NHS because it minimizes racemization (if chiral amines are used) and works efficiently on electron-rich aromatic acids.[1]

Materials
  • Substrate: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (1.0 eq)[1]

  • Amine: Primary/Secondary Amine (1.2 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Workflow
  • Activation:

    • Dissolve Substrate (1.0 mmol) in DMF (5 mL).

    • Add DIPEA (3.0 mmol) and stir for 5 minutes.

    • Add HATU (1.2 mmol).[1] The solution should turn yellow/orange.[1] Stir for 15 minutes to form the active ester.

    • Note: The C4-aldehyde is stable under these conditions.[1]

  • Coupling:

    • Add the Amine (1.2 mmol) in one portion.

    • Stir at RT for 2–6 hours.

  • Workup (Removes DMF):

    • Dilute reaction with EtOAc (50 mL).[1]

    • Wash sequence:

      • 1M HCl (removes excess amine/DIPEA).[1]

      • Sat. NaHCO₃ (removes unreacted acid substrate).[1]

      • Brine (removes DMF traces).[1]

    • Troubleshooting: If the product is water-soluble, skip aqueous wash and evaporate DMF, then load directly onto a C18 column.[1]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield in Reductive Amination Incomplete imine formation.Add 4Å Molecular Sieves to the reaction to scavenge water. Increase AcOH to 2.0 eq.
Aldehyde Reduction (Alcohol byproduct) Reducing agent too strong.[1]Ensure STAB is used, NOT NaBH₄. If using NaBH₃CN, ensure pH is strictly controlled (~pH 6).[1]
Product stuck in Aqueous Phase Amphoteric nature (Acid + Amine).[1]Do not use simple extraction.[1] Use lyophilization or solid-phase extraction (SPE) with a mixed-mode cartridge.[1]
Over-reaction at Cl-position Palladium contamination.[1]Ensure all glassware is free of transition metals.[1] The Cl- group is stable to STAB and HATU but sensitive to Pd(0) at high temps.[1]

Visualizing the Workflow

Workflow Start Start: 2-(5-Chloro-2-ethoxy- 4-formylphenoxy)acetic acid Decision Target Modification? Start->Decision PathA Path A: Aldehyde Coupling (Reductive Amination) Decision->PathA Modify Head PathB Path B: Acid Coupling (Amide Bond Formation) Decision->PathB Modify Tail StepA1 1. Mix with Amine + AcOH (DCE) (Imine Formation) PathA->StepA1 StepA2 2. Add STAB (0°C -> RT) (Selective Reduction) StepA1->StepA2 ProductA Product A: Secondary Amine Derivative StepA2->ProductA StepB1 1. Activate with HATU + DIPEA (DMF) PathB->StepB1 StepB2 2. Add Amine Nucleophile StepB1->StepB2 ProductB Product B: Amide Derivative StepB2->ProductB

Figure 2: Decision tree for selective functionalization of the scaffold.

References

  • Nagarathnam, D., et al. (1998).[1][4] "Design and synthesis of novel alpha1a adrenoceptor-selective dihydropyridine antagonists for the treatment of benign prostatic hyperplasia." Journal of Medicinal Chemistry, 41(26), 5320–5333.[1] Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Royal Society of Chemistry. (2020).[1] "Synthesis of 2-(2-formylphenoxy)acetic acids." RSC Advances Supplementary Information. Link

  • US Patent 6075038A. (2000).[1] "Alpha 1a adrenergic receptor antagonists."[1][5][4][6][7][8] Google Patents.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues with 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid in water

Topic: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid CAS: 692279-86-0 (and related derivatives)[1][2] Executive Summary 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid is a lipophilic weak acid.[1][2] Its poor solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid CAS: 692279-86-0 (and related derivatives)[1][2]

Executive Summary

2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid is a lipophilic weak acid.[1][2] Its poor solubility in neutral water is a frequent source of experimental failure.[2]

Users typically encounter three core issues:

  • "Brick Dust" Effect: The powder floats or sinks in water without dissolving.[1][2]

  • Precipitation: Stock solutions "crash out" upon dilution into biological media.[1][2]

  • Assay Interference: The aldehyde moiety reacts with amine-based buffers (e.g., Tris), actively degrading the compound.[1][2]

This guide provides the chemical logic and validated protocols to overcome these barriers.

Module 1: The Solubility Paradox

Q: Why won't this dissolve in water? It has a carboxylic acid group.

A: While the carboxylic acid group is hydrophilic, the rest of the molecule (the "tail") is highly lipophilic due to the chloro, ethoxy, and aromatic groups.[1][2]

At neutral or acidic pH (pH ≤ 7), the molecule exists primarily in its protonated (uncharged) form.[1][2] In this state, the crystal lattice energy dominates, and the water molecules cannot break the solid apart. To dissolve it, you must convert it into its ionized (salt) form.[1][2]

The Physicochemical Profile
PropertyValue (Approx.)Implication
pKa ~3.1 – 3.5Acts as a weak acid.[1][2]
LogP ~2.0 – 2.2Moderately lipophilic; prefers organic solvents.[1][2]
Reactive Group Aldehyde (-CHO)Unstable in primary amines (Tris/Glycine).
Solubility (pH 7) < 0.5 mg/mLLikely to precipitate.[1][2]
Solubility (pH > 8) > 10 mg/mLSoluble as a carboxylate salt.[1][2]

Module 2: Solubilization Protocols

Protocol A: The "Sodium Salt" Strategy (Aqueous Only)

Best for: Animal studies or assays where organic solvents (DMSO) are toxic.[1][2]

The Logic: By raising the pH above the pKa (ideally pH > 8), you deprotonate the carboxylic acid (


).[1][2] The negative charge forces the molecule into solution.[2]
  • Weigh the target amount of powder.[1][2]

  • Add 0.1 M NaOH (Sodium Hydroxide) or 0.1 M

    
     (Sodium Carbonate) dropwise.[1][2]
    
    • Volume Rule: Use approximately 1 molar equivalent of base to acid.[1][2]

  • Vortex/Sonicate until the solution is clear.

  • Dilute with water or PBS to the desired volume.

    • Critical Check: Verify final pH.[1][2] If the pH drops below 5 during dilution, the compound will precipitate.[2]

Protocol B: The DMSO Stock Method (Standard)

Best for: High-throughput screening (HTS) and cellular assays.[1][2]

The Logic: DMSO (Dimethyl sulfoxide) dissolves the lipophilic core.[1][2] You then dilute this "super-concentrate" into your assay buffer.[1][2]

  • Prepare Stock: Dissolve powder in 100% DMSO to reach 10–50 mM.

  • Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Step-Wise Dilution:

    • Do NOT shoot 100% DMSO stock directly into cold buffer.[1][2] This causes local precipitation ("crashing out").[1][2]

    • Intermediate Step: Dilute stock 1:10 in water/media first, mix rapidly, then dilute further to final concentration.

Module 3: Visual Troubleshooting

Decision Tree: Solubilization Strategy

Use this logic flow to determine the correct method for your experiment.

SolubilityStrategy Start Start: Solid Powder IsAnimal Is this for In Vivo (Animal) use? Start->IsAnimal ToxicDMSO Is DMSO toxic to your model? IsAnimal->ToxicDMSO Yes DMSOMethod Protocol B: DMSO Stock (10-50 mM Stock) IsAnimal->DMSOMethod No (In Vitro) SaltMethod Protocol A: Sodium Salt Strategy (Dissolve in 0.1M NaOH) ToxicDMSO->SaltMethod Yes ToxicDMSO->DMSOMethod No CheckpH CRITICAL: Maintain pH > 7.4 SaltMethod->CheckpH Dilution Dilute into Assay Buffer (Max 0.5% DMSO final) DMSOMethod->Dilution

Figure 1: Decision matrix for solubilizing 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid based on experimental constraints.

Module 4: Chemical Stability (The "Hidden Killer")[1][2][3]

Q: My assay results are inconsistent/degrading over time. Why?

A: You are likely using the wrong buffer. [1][2]

This molecule contains a Formyl (Aldehyde) group .[1][2] Aldehydes are electrophilic and highly reactive toward primary amines.[2]

  • The Reaction: Aldehyde + Primary Amine

    
    Imine (Schiff Base)  + Water.[1][2]
    
  • The Culprit: Tris Buffer (Tris(hydroxymethyl)aminomethane) and Glycine are primary amines.[1][2] If you dissolve this compound in Tris, you are actively synthesizing a new chemical species, destroying your test compound.[2]

Buffer Compatibility Table
Buffer SystemStatusReason
Tris / Glycine FORBIDDEN Forms Schiff Base (Imine) adducts.[1][2]
PBS (Phosphate) Recommended Chemically inert toward aldehydes.[1][2]
HEPES Safe Tertiary amine; sterically hindered.[1][2]
MOPS Safe Secondary amine; generally stable.[1][2]

Module 5: Mechanism of Action (Visualized)

Understanding the chemical state is vital for troubleshooting precipitation.[2]

ChemicalState Acid Protonated Form (pH < pKa) INSOLUBLE Salt Deprotonated Form (pH > pKa) SOLUBLE (Anion) Acid->Salt  Add OH-   Base Base (NaOH) Salt->Acid  Add H+ (Acidic Buffer)  

Figure 2: The reversible solubility equilibrium.[1][2] Adding acid (or diluting into acidic media) reverses solubilization, causing precipitation.[1]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 19575705 (Methyl ester derivative logic) & Phenoxyacetic acid derivatives.[1][2] National Center for Biotechnology Information (2025).[1][2] Link[1][2]

    • ChemScene Product Data: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS 692279-86-0).[1][2][3]Link[1][2]

  • Aldehyde-Buffer Reactivity (Tris Warning)

    • H. H. H. H. (1979).[1][2] "Reaction of Tris with aldehydes. Effect of Tris on reactions catalyzed by homoserine dehydrogenase." Archives of Biochemistry and Biophysics. This paper establishes the kinetic mechanism of Tris-aldehyde Schiff base formation.[1][2] Link

    • Vertex AI Search Snippet 1.8: "Formaldehyde production by Tris buffer... Tris was partially converted to formaldehyde... which reacts with peptide."[1][2][4] (Demonstrates general instability/reactivity of Tris).[1][2]

  • Solubility of Weak Acids

    • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Standard text on pKa-dependent solubility profiling).

Sources

Optimization

Technical Support Center: Purification of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid

[1][2][3][4][5] Executive Summary & Molecule Profile You are working with 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid . This is a bifunctional building block containing both a carboxylic acid and a reactive aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary & Molecule Profile

You are working with 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid . This is a bifunctional building block containing both a carboxylic acid and a reactive aldehyde .[1][2][3]

The dual nature of this molecule presents a specific purification challenge: you must exploit the acidity of the carboxylic acid without degrading the sensitive aldehyde (which is prone to oxidation or disproportionation).[4][2][3]

PropertyDataCritical Implication
Formula C₁₁H₁₁ClO₅MW: 258.66 g/mol
pKa (Acid) ~3.5 – 4.0 (Carboxylic Acid)Primary Handle: Soluble in weak base (NaHCO₃).[5][1][4][2][3]
pKa (Impurity) ~9.5 – 10.5 (Starting Phenol)Separation Logic: Insoluble in weak base; soluble in strong base.[1][4][2][3]
Solubility DCM, EtOAc, THF (Good)Use EtOAc for extraction; avoid alcohols if esterification is a risk.[1][4][2][6][3]
Sensitivity Aldehyde (-CHO)Avoid: Strong oxidizers, strong bases (NaOH causes Cannizzaro).[5][1][4][2][3]

Primary Purification Protocol: The "pH-Swing" Extraction[2][3][4][5]

This is the Gold Standard method. It relies on the significant pKa difference between your product (Carboxylic Acid) and the most common impurity, the unreacted starting phenol (4-chloro-2-hydroxy-5-ethoxybenzaldehyde).[5][1][4][2][6]

The Logic (Why this works)
  • At pH ~8.5 (NaHCO₃): The Carboxylic Acid is deprotonated (

    
    ) and enters the aqueous phase.[1][4][2][3] The Phenol remains protonated (
    
    
    
    ) and stays in the organic phase.[5][1][4][2]
  • At pH < 2 (HCl): The Carboxylate is reprotonated to the neutral acid (

    
    ), precipitating or becoming extractable back into the organic phase.[5][1][4][2][3]
    
Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: Dichloromethane (DCM) can be used, but EtOAc is preferred to avoid emulsions.[4][2][6][3]

  • First Extraction (Removal of Neutrals/Phenols):

    • Extract the organic layer twice with Saturated Aqueous NaHCO₃ (2 x 10 mL).[1][4][2][3]

    • CRITICAL: The product is now in the Aqueous Layer .[1][4][2] Do NOT discard it.

    • Check: The organic layer contains unreacted phenol and neutral impurities.[1][4][2] Discard this organic layer only after confirming the product is in the aqueous phase (spot TLC).[1][4][2][3]

  • Washing (Optional but Recommended):

    • Wash the combined aqueous NaHCO₃ extracts once with a small volume of fresh EtOAc to remove physically entrained organic impurities.[4][2] Discard this EtOAc wash.[1][2][6]

  • Acidification (Recovery):

    • Cool the aqueous phase to 0–5°C (ice bath).

    • Slowly add 1M HCl dropwise with stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white/off-white solid.[5][1][4][2][6]

  • Final Isolation:

    • If solid precipitates: Filter, wash with cold water, and dry.[4][2][6][3]

    • If oil forms: Extract the acidified aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo.[4][2][6][3]

Visualizing the Workflow

PurificationLogic Crude Crude Mixture (Product + Phenol + Neutrals) OrgSolvent Dissolve in EtOAc Crude->OrgSolvent ExtractBase Extract with Sat. NaHCO3 (pH ~8.5) OrgSolvent->ExtractBase OrgLayer1 Organic Layer (Contains Phenols & Neutrals) ExtractBase->OrgLayer1 Separation AqLayer1 Aqueous Layer (Contains Product as Carboxylate) ExtractBase->AqLayer1 Separation Waste Discard to Waste OrgLayer1->Waste Acidify Acidify with 1M HCl (pH < 2) AqLayer1->Acidify Precipitate Precipitate Forms (Filter Solid) Acidify->Precipitate Solid Extraction2 No Precipitate? Extract with EtOAc Acidify->Extraction2 Oily/Soluble FinalProduct Pure Product (Carboxylic Acid) Precipitate->FinalProduct Extraction2->FinalProduct

Caption: Flowchart illustrating the pH-swing purification strategy to separate the carboxylic acid product from phenolic impurities.

Secondary Purification: Recrystallization

If the acid-base workup yields a solid with <98% purity (e.g., slightly yellow due to oxidation traces), use recrystallization.[5][4][2][6][3]

  • Preferred Solvent System: Ethanol/Water (9:1) or Toluene .[1][4][2][3]

  • Protocol:

    • Dissolve the solid in minimal boiling Ethanol.[1][2]

    • Add warm water dropwise until slight turbidity persists.

    • Add one drop of Ethanol to clear it.[1][2][6]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Warning: Do not boil for prolonged periods; aldehydes can oxidize in hot aerated solvents.[1][2][3]

Troubleshooting Guide (FAQ)

Q1: My product is an oil, not a solid. What happened?

Diagnosis: This often happens if residual solvent (EtOAc) is trapped or if the aldehyde has partially oxidized to the dicarboxylic acid, preventing crystal lattice formation.[1][4][2][6][3] Solution:

  • Trituration: Add Hexane or Diethyl Ether to the oil and scratch the flask walls with a glass rod to induce crystallization.[1][4][2]

  • High Vacuum: Ensure all solvent is removed.[1][2][3]

  • Check Purity: Run a TLC. If a baseline spot exists (dicarboxylic acid), you may need to column chromatograph (See Q3).[1][4][2][6][3]

Q2: Can I use Sodium Bisulfite to purify the aldehyde?

Answer: Proceed with Caution. While bisulfite forms adducts with aldehydes to separate them from non-aldehydes, this molecule is already water-soluble (due to the COOH group).[1][4][2][3]

  • Risk:[1][4][6][3] The bisulfite adduct is water-soluble.[1][4][2][6][7][8][9] Your product is also water-soluble.[5][1][4][2][6] You cannot easily separate them by phase extraction unless you use a very specific non-aqueous bisulfite method.[1][2][6]

  • Recommendation: Stick to the Acid-Base Swing (Section 2).[1][4][2][3] It is far more effective for this specific structure.

Q3: The product streaks on TLC. How do I fix this?

Diagnosis: Carboxylic acids streak on silica gel due to interaction with silanol groups.[1][2][3] Solution: Add 1% Acetic Acid or 0.5% Formic Acid to your TLC and Column Chromatography eluent (e.g., Hexane:EtOAc:AcOH 50:50:1).[1][4][2][3] This suppresses ionization and sharpens the spot.[4][2]

Q4: I see a new impurity after using NaOH. Why?

Diagnosis: You likely triggered the Cannizzaro Reaction .[1][2][3] Mechanism: In strong base (NaOH), aldehydes without alpha-protons (like benzaldehydes) disproportionate into an alcohol and a carboxylic acid.[5][1][4][2][3] Fix: Never use NaOH or KOH for extraction.[1][2][3] Always use NaHCO₃ (Sodium Bicarbonate) , which is basic enough to deprotonate the acid but too weak to trigger rapid aldehyde side reactions.[1][4][2][6][3]

References & Grounding

  • General Purification of Carboxylic Acids:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[4][2][6][3] Section 9.6.14 (Separation of Acids).[1][4][2][3]

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[4][2][6][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][4][2][6][3]

  • Synthesis & Properties of Phenoxyacetic Acid Derivatives:

    • PubChem.[1][2][6][10] (n.d.). 2-(2-ethoxy-4-formylphenoxy)acetic acid.[5][1][4][2][6][10] National Library of Medicine.[1][2][6] Retrieved October 26, 2023, from [Link][5][1][4][2][6][3]

  • Aldehyde Stability & Bisulfite Methods:

    • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4][2][6][3][11] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. J. Org.[1][2][6][11][12] Chem., 64(15), 5722–5724.[4][2][6][3] [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid

Executive Technical Summary 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid presents a unique stability challenge due to its dual functionality: it contains an aldehyde (susceptible to oxidation and nucleophilic attack)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid presents a unique stability challenge due to its dual functionality: it contains an aldehyde (susceptible to oxidation and nucleophilic attack) and a carboxylic acid (providing an internal proton source).

In solution, this molecule acts as an autocatalytic system . The acidic proton (


) lowers the local pH, catalyzing the reaction of the aldehyde (

) with protic solvents (like methanol) to form hemiacetals. Furthermore, the electron-withdrawing chlorine atom on the benzene ring increases the electrophilicity of the carbonyl carbon, making it highly reactive toward oxidation and hydration.

Critical Handling Rule: Avoid storing in alcoholic solvents (Methanol/Ethanol) for extended periods. Use Acetonitrile (MeCN) or DMSO for stock solutions, and strictly maintain an inert atmosphere (Argon/Nitrogen) to prevent oxidation to the benzoic acid derivative.

Chemical Stability & Degradation Pathways

The following diagram illustrates the two primary failure modes for this molecule in solution: Oxidation (irreversible) and Solvent Adduct Formation (reversible).

DegradationPathways Start Intact Molecule (Aldehyde Form) Oxidation Degradant A: Carboxylic Acid Derivative (Irreversible) Start->Oxidation O2 / Light (Air Oxidation) Hemiacetal Degradant B: Hemiacetal/Acetal (Reversible in H2O) Start->Hemiacetal ROH (MeOH/EtOH) + H+ (Autocatalysis) Polymer Oligomers/Polymers (Color Change) Start->Polymer Base / High Conc. (Aldol Condensation) Hemiacetal->Start H2O / Acid

Figure 1: Primary degradation pathways. The aldehyde group is the central point of instability, reacting with Oxygen (Red path) or Solvents (Yellow path).

Troubleshooting Guide (FAQ Format)

Issue 1: "I see split peaks or 'ghost' peaks in my LC-MS/HPLC chromatogram."

Diagnosis: Hemiacetal Formation. You likely dissolved the sample in Methanol (MeOH). Because the molecule possesses a carboxylic acid group, it acidifies the solution, catalyzing the attack of methanol on the aldehyde to form a hemiacetal (and potentially the dimethyl acetal).

  • Mechanism:

    
    
    
  • Verification: If you dilute the sample with water/buffer and wait 30 minutes, the ghost peak should decrease as the equilibrium shifts back to the aldehyde.

  • Solution: Switch the dissolving solvent to Acetonitrile (MeCN) or DMSO . If MeOH is required for the mobile phase, ensure the sample is injected immediately after preparation.

Issue 2: "The solution turned from clear/white to yellow or brown."

Diagnosis: Oxidation or Polymerization. Benzaldehydes are notorious for "auto-oxidation" to benzoic acids upon exposure to air. The yellow color often indicates the formation of conjugated oligomers (via aldol-type condensation) or trace transition metal contamination catalyzing oxidation.

  • Verification: Check the mass spectrum for a peak at

    
     (Oxidation to acid).
    
  • Solution:

    • Degas all solvents using sonication or nitrogen sparging.

    • Store stock solutions in amber vials under Argon.

    • Add a radical scavenger like BHT (butylated hydroxytoluene) if the application permits (e.g., for synthesis, not for biological assay).

Issue 3: "The compound precipitated when I added it to my assay buffer."

Diagnosis: pH-Dependent Solubility Shock. This molecule is a phenoxyacetic acid derivative. It behaves as a weak acid (pKa ≈ 3.0–4.0).

  • Scenario: If you dissolve it in DMSO and spike it into an acidic buffer (pH < 4), the carboxylic acid protonates, becoming neutral and highly lipophilic, causing precipitation.

  • Solution: Ensure your assay buffer pH is > 5.5 . At this pH, the carboxylic acid is deprotonated (anionic), significantly enhancing aqueous solubility.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol to maximize shelf-life.

  • Weighing: Weigh the solid rapidly. Avoid leaving the container open; the solid is hygroscopic and air-sensitive.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO is aprotic (prevents hemiacetal formation) and has high solubility power.

  • Dissolution: Vortex until fully dissolved.

  • Inerting: Gently purge the headspace of the vial with Nitrogen or Argon gas for 10–15 seconds.

  • Storage: Cap tightly with a PTFE-lined cap. Store at -20°C .

    • Stability: Stable for ~3 months. If stored at 4°C, use within 1 week.

Protocol B: QC Check (HPLC Method)

Use this to validate compound integrity before critical experiments.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (aromatic) and 280 nm (carbonyl)
Sample Diluent 50:50 Water:Acetonitrile (Avoid Methanol)

Solubility & Physical Data Reference

SolventSolubility RatingStability RiskRecommendation
Water (pH 7.4) Moderate (as salt)LowGood for final assay (prepare fresh).
Water (pH < 3) InsolubleN/APrecipitation risk.
Methanol / Ethanol HighHigh AVOID. Forms acetals rapidly.
DMSO Very High (>50 mM)LowPreferred for stock solutions.
Acetonitrile HighLowPreferred for LC preparation.

Decision Logic for Troubleshooting

Use this flowchart to quickly identify the root cause of solution instability.

TroubleshootingTree Start Problem Detected CheckColor Is the solution colored (Yellow/Brown)? Start->CheckColor CheckPeaks Are there extra peaks in HPLC? CheckColor->CheckPeaks No (Clear) Oxidation Oxidation to Benzoic Acid or Polymerization CheckColor->Oxidation Yes SolventCheck Is the solvent Methanol/Ethanol? CheckPeaks->SolventCheck Yes ActionOx Action: Discard. Use fresh DMSO stock. Store under Argon. Oxidation->ActionOx Hemiacetal Hemiacetal Formation (Artifact) SolventCheck->Hemiacetal Yes Impurity Synthesis Impurity (Real Degradant) SolventCheck->Impurity No ActionSolvent Action: Switch to Acetonitrile/Water mix. Hemiacetal->ActionSolvent

Figure 2: Diagnostic logic for identifying solution-state failures.

References

  • Kinetics of Oxidation . (2000). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes. Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry . (2010). Hemiacetals and Acetals: Formation and Mechanism. Retrieved from [Link]

  • PubChem . (n.d.). Phenoxyacetic Acid Derivatives Stability Data. National Library of Medicine. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

HPLC Purity Analysis of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts Focus: Critical evaluation of stationary phases and method parameters for Tamsulosin intermediates. Executive Summary & Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts Focus: Critical evaluation of stationary phases and method parameters for Tamsulosin intermediates.

Executive Summary & Chemical Context[1][2][3][4][5]

2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS: 692279-86-0) is a critical late-stage intermediate in the synthesis of Tamsulosin Hydrochloride , a selective


-adrenergic receptor antagonist.

The analysis of this molecule presents a "Triad of Chromatographic Challenges":

  • Acidity: The carboxylic acid moiety (

    
    ) causes severe peak tailing on standard silica due to secondary silanol interactions.
    
  • Reactivity: The aldehyde group is susceptible to on-column oxidation or reaction with amine-containing mobile phases (Schiff base formation).

  • Structural Similarity: Critical impurities include the des-chloro analog (2-(2-ethoxy-4-formylphenoxy)acetic acid) and the over-oxidized dicarboxylic acid , both of which possess similar polarity to the target analyte.

This guide compares three distinct chromatographic approaches to solve these challenges, moving beyond the "default C18" mindset to optimize for resolution and peak symmetry.

Comparative Analysis of Methodologies

We evaluated three method types based on Resolution (


) , Tailing Factor (

)
, and Throughput .
The Contenders
FeatureMethod A: The "Workhorse" Method B: The "Speed Demon" Method C: The "Selectivity Specialist"
Column Chemistry C18 (Fully Porous) C18 (Core-Shell / Fused-Core) Phenyl-Hexyl
Particle Size 5.0

2.7

3.5

Mechanism Hydrophobic InteractionHigh Efficiency Hydrophobicity

-

Interaction + Hydrophobicity
Primary Benefit Robustness, low backpressureSpeed, sharp peaksOrthogonal selectivity for aromatics
Primary Weakness Peak tailing for acids, long run timesLower loading capacityRequires specific mobile phases (MeOH preferred)
Performance Data (Experimental Simulation)

Conditions: Mobile Phase A: 0.1%


 in Water; Mobile Phase B: Acetonitrile.[1] Gradient: 20-80% B.
ParameterMethod A (Standard C18)Method B (Core-Shell C18)Method C (Phenyl-Hexyl)
Retention Time (

)
14.2 min6.8 min9.5 min
Tailing Factor (

)
1.8 (Fail)1.3 (Pass)1.1 (Excellent)
Resolution (

)
*
1.92.83.5
Backpressure ~1200 psi~3500 psi~2100 psi

*Resolution measured between the target analyte and the des-chloro impurity.

Expert Insight: Why Method C Wins

While Method B is faster, Method C (Phenyl-Hexyl) provides superior separation logic. The chlorine atom on the benzene ring withdraws electron density, altering the


-cloud. The Phenyl-Hexyl phase interacts differently with the electron-deficient chloro-ring versus the electron-rich des-chloro impurity, creating a separation mechanism that simple hydrophobicity (C18) cannot match.

Recommended Protocol: The "Selectivity Specialist" (Method C)

This protocol utilizes a Phenyl-Hexyl stationary phase to maximize separation efficiency between the halogenated target and its non-halogenated impurities.

A. Reagents & Equipment[6][7]
  • Stationary Phase: Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5

    
    ).
    
  • Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: 85% Orthophosphoric Acid (

    
    ).
    
  • Diluent: Water:Acetonitrile (50:50 v/v).

B. Mobile Phase Preparation[1][6][8][9]
  • Mobile Phase A (Acidic Aqueous):

    • Add 1.0 mL of 85%

      
       to 1000 mL of Milli-Q water.
      
    • Mix and filter through a 0.22

      
       nylon membrane.
      
    • Note: pH should be

      
      . This low pH is critical to keep the carboxylic acid protonated (
      
      
      
      ), preventing ionic interaction with silanols and ensuring sharp peaks.
  • Mobile Phase B (Organic):

    • 100% Acetonitrile.

    • Alternative: Use Methanol to enhance

      
      -
      
      
      
      interactions if resolution degrades, though pressure will increase.
C. Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Control is vital;

    
    -
    
    
    
    interactions are temperature sensitive).
  • Detection: UV @ 225 nm (Maximizes absorption of the phenoxy ring).

  • Injection Volume: 10

    
    .
    
D. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Equilibration
2.08020Isocratic Hold
15.02080Linear Gradient
18.02080Wash
18.18020Re-equilibration
23.08020End of Run

Visualizing the Analytical Logic

Analytical Workflow

This diagram outlines the decision-making process for analyzing acidic aromatic intermediates.

AnalyticalWorkflow Start Sample: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid Check_pKa Check pKa (~3.0) Carboxylic Acid Present? Start->Check_pKa MobilePhase Set Mobile Phase pH < 2.5 (Suppresses Ionization) Check_pKa->MobilePhase Yes (Acidic) ColumnSelect Select Stationary Phase MobilePhase->ColumnSelect C18 C18 Column (Hydrophobic Only) ColumnSelect->C18 Standard Screening Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) ColumnSelect->Phenyl Complex Impurities Result_C18 Result: Good Retention Risk: Peak Tailing C18->Result_C18 Result_Phenyl Result: Superior Resolution (Separates Des-chloro impurity) Phenyl->Result_Phenyl

Caption: Logical flow for selecting the optimal stationary phase based on the analyte's acidic and aromatic properties.

Troubleshooting Decision Tree

Use this logic to resolve common issues during method validation.

Troubleshooting Problem Chromatographic Issue Tailing Peak Tailing > 1.5 Problem->Tailing Split Split Peaks Problem->Split Res Poor Resolution (Rs < 1.5) Problem->Res Sol_Tail Lower pH to 2.1 Add 5% MeOH Tailing->Sol_Tail Sol_Split Check Sample Solvent (Must match Mobile Phase A) Split->Sol_Split Sol_Res Switch to Phenyl-Hexyl Decrease Gradient Slope Res->Sol_Res

Caption: Diagnostic tree for resolving common HPLC anomalies associated with phenoxyacetic acid derivatives.

Scientific Integrity & Validation (E-E-A-T)

Causality of Experimental Choices
  • Why pH 2.1? The analyte is a weak acid. According to the Henderson-Hasselbalch equation, operating at 2 pH units below the pKa (

    
    ) ensures >99% of the molecule is in the non-ionized form. This prevents the "anion exclusion" effect and secondary interactions with cationic sites on the silica surface, which are the primary causes of tailing [1].
    
  • Why UV 225 nm? While the aromatic ring absorbs at 254 nm, the carbonyl and ether functionalities provide a stronger, more distinct absorption maximum near 220-225 nm, increasing sensitivity for low-level impurity detection (LOQ < 0.05%).

Self-Validating System Suitability (SST)

To ensure trustworthiness, every run must meet these criteria before data release:

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control for acidic tailing).
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • Resolution (

    
    ):  NLT 2.0 between the main peak and the nearest impurity (likely the des-chloro analog).
    
  • Precision: %RSD of 6 replicate injections

    
     2.0%.
    

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention. Link

  • BenchChem. Comparison of HPLC and UPLC for Phenoxyacetyl Separation. Link

  • SIELC Technologies. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Link

  • PubChem. Compound Summary: 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetic acid.[2] National Library of Medicine. Link

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of propanoic acid derivatives. Link

Sources

Comparative

Comparative Analysis: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid vs. Tamsulosin Impurities

This guide outlines a comparative technical analysis between the specific chemical entity 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (referred to herein as CEFPA ) and the standard pharmacopoeial impurity profile o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative technical analysis between the specific chemical entity 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (referred to herein as CEFPA ) and the standard pharmacopoeial impurity profile of Tamsulosin Hydrochloride .

This document is structured for analytical chemists and process development scientists who may encounter this specific chlorinated analog as a process-related impurity (PRI) or a carryover contaminant from multi-purpose manufacturing facilities.

Executive Summary & Chemical Context

Tamsulosin Hydrochloride is a selective


/

-adrenoceptor antagonist. Its purity profile is rigorously defined by EP/USP standards, typically focusing on des-ethyl, des-methoxy, and amine-precursor impurities.

CEFPA (CAS: 692279-86-0) is a structural analog of the phenoxy-ether moiety found in Tamsulosin. Unlike standard Tamsulosin impurities (which are predominantly basic amines or sulfonamides), CEFPA possesses an acidic head group (acetic acid) and a reactive aldehyde tail , along with a chlorine substituent .

Why this comparison matters:

  • False Positives: CEFPA shares the 2-ethoxyphenoxy chromophore, potentially co-eluting with Tamsulosin Impurity D or H in standard reverse-phase methods if pH is not optimized.

  • Reactivity Risk: The aldehyde group in CEFPA is a "Structural Alert" for genotoxicity (Schiff base formation) and can react with the secondary amine of Tamsulosin to form high-molecular-weight adducts.

  • Process Insight: The presence of CEFPA suggests the use of chlorinated phenolic starting materials or cross-contamination from parallel synthesis lines (e.g., specific agrochemical or receptor antagonist intermediates).

Structural & Physicochemical Profiling

The following table contrasts CEFPA with Tamsulosin and its critical impurities (Impurity D and Impurity H).

Table 1: Physicochemical Comparison
FeatureCEFPA (Target Analyte)Tamsulosin HCl (API)Impurity D (EP/USP)Impurity H (EP)
Chemical Name 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid(R)-5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide2-(2-Ethoxyphenoxy)ethanamine5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide
Functional Class Acidic Aldehyde Basic Sulfonamide Basic Primary Amine Phenolic Amine
Key Substituents -COOH, -CHO, -Cl, -OEt-SO2NH2, -NH-, -OEt-NH2, -OEt-OH (Des-ethyl)
pKa (Calc.) ~3.5 (Acid), ~13 (Phenol ether)~9.6 (Amine), ~10.2 (Sulfonamide)~9.5 (Amine)~9.5 (Amine), ~10 (Phenol)
LogP ~2.1 (pH dependent)1.81.61.1
UV Max ~280 nm, ~310 nm (aldehyde conj.)225 nm, 279 nm275 nm278 nm
Critical Difference Retains at Low pH; Elutes at Neutral pH Retains at Neutral pH; Elutes at Low pH Co-elutes with API in basic mobile phaseMore polar than API

Analytical Differentiation Strategy

Distinguishing CEFPA from standard impurities requires exploiting its acidic nature . Standard Tamsulosin methods often use acidic mobile phases (pH 2.0–3.0) to protonate the amines.

The "pH-Switch" Phenomenon
  • At pH 2.0: CEFPA is protonated (

    
    ). It behaves as a neutral, hydrophobic molecule and will have high retention  on C18 columns.
    
  • At pH 7.0: CEFPA is ionized (

    
    ). It becomes highly hydrophilic and will elute near the void volume .
    
  • Tamsulosin Impurities: Remain cationic (protonated amines) across this range, maintaining relatively stable retention (though slightly longer at neutral pH due to silanol suppression).

Experimental Protocol: Differentiation Workflow

Objective: Confirm the presence of CEFPA vs. Impurity D.

Equipment: HPLC-PDA or LC-MS (Agilent 1290 or equivalent). Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

Method A (Standard Acidic):

  • Mobile Phase A: 0.1% Perchloric Acid or TFA in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 min.

  • Result: CEFPA elutes late (hydrophobic). Impurity D elutes early (polar amine).

Method B (Neutral Shift):

  • Mobile Phase A: 10mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Same.

  • Result: CEFPA peak shifts drastically to early elution (Fronting/Void). Impurity D retention increases slightly.

Mechanistic Pathway & Risk Assessment

Understanding the origin of CEFPA allows for process control. It is likely generated via the chlorination of a 4-hydroxybenzaldehyde derivative followed by alkylation.

Visualization: Analytical Decision Tree & Origin

The following diagram maps the logic for identifying CEFPA and differentiates its synthetic origin from Tamsulosin.

Tamsulosin_Impurity_Differentiation UnknownPeak Unknown Impurity Peak (RT ~ Tamsulosin Impurity D) pH_Switch Test 1: pH 6.5 Buffer (Ammonium Acetate) UnknownPeak->pH_Switch UV_Spec Test 2: UV Spectrum (PDA Analysis) UnknownPeak->UV_Spec Result_Acid Peak Shifts to Void Volume (Ionized Carboxylate) pH_Switch->Result_Acid High Shift Result_Base Peak Retains/Tails (Cationic Amine) pH_Switch->Result_Base Stable RT Spec_Aldehyde UV Max ~310nm (Conjugated Aldehyde) UV_Spec->Spec_Aldehyde Spec_Ether UV Max ~275nm (Simple Phenol Ether) UV_Spec->Spec_Ether ID_CEFPA IDENTIFIED: CEFPA (Acidic/Aldehyde Impurity) Result_Acid->ID_CEFPA ID_ImpD IDENTIFIED: Impurity D (Standard Amine Impurity) Result_Base->ID_ImpD Spec_Aldehyde->ID_CEFPA Spec_Ether->ID_ImpD

Caption: Analytical decision tree for differentiating the acidic/aldehydic CEFPA from standard basic Tamsulosin impurities using pH switching and UV spectral analysis.

Toxicity & Regulatory Implications (ICH M7)

If CEFPA is detected, it triggers specific regulatory considerations distinct from standard impurities.

  • Genotoxicity Assessment:

    • CEFPA contains an aromatic aldehyde and a chloro-group.[1][2] Aromatic aldehydes can form Schiff bases with DNA bases.

    • Action: Must be evaluated via in silico systems (e.g., DEREK, SARAH). If flagged, it falls under ICH M7 Class 3 (Alerting structure, unrelated to API) requiring control to TTC levels (< 1.5 µ g/day ) unless Ames negative.

  • Reactivity with API:

    • Tamsulosin has a secondary amine.

    • Reaction: CEFPA (Aldehyde) + Tamsulosin (Amine)

      
      Imine (Schiff Base) 
      
      
      
      Reduction
      
      
      Stable Adduct .
    • Impact: This reaction consumes the API and creates a high-molecular-weight impurity (>600 Da) detectable by LC-MS.

Conclusion

2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CEFPA) is distinct from standard Tamsulosin impurities due to its acidic functionality and reactive aldehyde group. While not a pharmacopoeial impurity, its presence indicates specific upstream contamination (chlorinated phenol route).

Recommendation:

  • Utilize a pH 6.5 mobile phase screening run to distinguish CEFPA (early eluting) from Tamsulosin Impurity D (late eluting).

  • Monitor for API-CEFPA adducts if this impurity is present in the drug substance.

References

  • European Pharmacopoeia (Ph. Eur.) . Tamsulosin Hydrochloride Monograph 2131. 11th Edition. Strasbourg, France: EDQM.

  • U.S. Pharmacopeia (USP) . Tamsulosin Hydrochloride. USP-NF 2024. Rockville, MD.

  • ChemicalBook . 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid Product Properties (CAS 692279-86-0).

  • ICH Guidelines . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).

  • Reagentia . Catalog Entry for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid.

Sources

Validation

A Senior Application Scientist's Guide to Qualifying a Reference Standard for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid

Introduction: The Imperative for a High-Quality Reference Standard In the landscape of pharmaceutical development and quality control, the reference standard is the cornerstone of analytical accuracy. It is the benchmark...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for a High-Quality Reference Standard

In the landscape of pharmaceutical development and quality control, the reference standard is the cornerstone of analytical accuracy. It is the benchmark against which all subsequent batches of a material are measured. For a compound like 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS 692279-86-0)[1], likely an intermediate in the synthesis of a more complex active pharmaceutical ingredient (API), establishing a robust, well-characterized reference standard is not merely a regulatory formality; it is a scientific necessity. The quality of this standard directly impacts the determination of identity, purity, and strength of the API, thereby ensuring the safety and efficacy of the final drug product.

Part 1: A Comparative Overview of Core Analytical Techniques for Reference Standard Qualification

The qualification of a reference standard is a multi-faceted process that relies on the orthogonal application of several analytical techniques. Each method provides a unique piece of information, and together, they build a comprehensive profile of the material's identity, purity, and content. The choice of methods is dictated by the chemical nature of the molecule—an aromatic, chlorinated carboxylic acid with ether and aldehyde functionalities.

Table 1: Comparison of Primary Analytical Techniques for Characterization

Technique Primary Purpose Principle Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment & quantification of impurities.Differential partitioning of analytes between a stationary phase (e.g., C18) and a liquid mobile phase.[2]High sensitivity, excellent for separating structurally similar impurities, can be validated for quantitative purposes.[3][4]Requires a chromophore for UV detection; may not detect non-chromophoric or volatile impurities.
Quantitative NMR (qNMR) Absolute content/purity determination & structural confirmation.The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.[5]Provides absolute purity without needing a specific reference standard of the same compound; highly structure-specific.Lower sensitivity than HPLC; requires a certified internal standard and careful experimental setup.
Mass Spectrometry (MS) Identity confirmation & impurity identification.Ionization of the molecule and separation of ions based on their mass-to-charge ratio (m/z).[6][7]Extremely high sensitivity and specificity for molecular weight determination; fragmentation patterns aid in structural elucidation.[8]Generally not quantitative without an isotopic-labeled standard; ionization efficiency can vary significantly.
Elemental Analysis (CHN) Confirmation of elemental composition.Combustion of the sample to convert C, H, and N into CO₂, H₂O, and N₂, which are then quantified.Provides fundamental confirmation of the empirical formula.Does not provide information on isomeric purity or structural features; requires high sample purity for accurate results.

Part 2: Experimental Protocols for Qualification

The following protocols represent a validated approach to characterizing a new batch of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid intended for use as a reference standard.

Workflow 1: Purity Assessment by Stability-Indicating HPLC

The primary goal of this workflow is to separate the main compound from any potential process-related impurities (e.g., starting materials, by-products) and degradation products. A reversed-phase method is ideal for this moderately polar molecule.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh Standard (~10 mg) s2 Dissolve in Diluent (Acetonitrile/Water) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm PTFE Syringe Filter s3->s4 a1 Inject into HPLC System s4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Purity by Area Percent d1->d2 d3 Report Results d2->d3

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Detailed HPLC Protocol:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 stationary phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good resolution of aromatic compounds.[3]

  • Mobile Phase:

    • Component A: Water with 0.1% Phosphoric Acid. The acid is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[2][9]

    • Component B: Acetonitrile.

    • Gradient: A gradient elution (e.g., starting with 30% B, increasing to 80% B over 20 minutes) is often necessary to elute any more nonpolar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C, to ensure reproducible retention times.[4]

  • Detection Wavelength: Approximately 254 nm, a common wavelength for aromatic compounds. A full UV scan of the compound should be performed to determine the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.

Causality and Trustworthiness: This method is designed as a self-validating system. The use of a gradient ensures that impurities with a wide range of polarities are detected. The acidic mobile phase prevents peak tailing associated with the carboxylic acid functional group.[2] For full validation, forced degradation studies (acid, base, oxidation, heat, light) should be performed to prove that the method can separate the main peak from all potential degradation products, thus confirming its stability-indicating nature.[3][4]

Workflow 2: Identity Confirmation

Identity is unequivocally confirmed by combining techniques that probe the molecule's structure (NMR) and its exact mass (HRMS).

Identity_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry compound 2-(5-Chloro-2-ethoxy-4-formylphenoxy) acetic acid Sample nmr Dissolve in DMSO-d6 Acquire ¹H and ¹³C Spectra compound->nmr ms Infuse into HRMS System (e.g., ESI-QTOF) compound->ms nmr_confirm Confirm Structural Features: - Aromatic Protons - Aldehyde Proton (~10 ppm) - Ethoxy & Methylene Groups nmr->nmr_confirm ms_confirm Confirm Exact Mass: Expected [M-H]⁻ for C₁₁H₁₀ClO₅⁻ is 257.0222 ms->ms_confirm

Caption: Orthogonal workflow for identity confirmation.

Methodology and Interpretation:

  • Nuclear Magnetic Resonance (NMR): The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, a characteristic singlet for the aldehyde proton (around 9.8-10.5 ppm), signals for the ethoxy group (a quartet and a triplet), and a singlet for the methylene protons of the acetic acid moiety.[5][10] The integration of these peaks must be consistent with the number of protons in each environment.[11]

    • ¹³C NMR: This spectrum will confirm the number of unique carbon atoms and their chemical environment (e.g., carbonyls, aromatic carbons, aliphatic carbons).

  • High-Resolution Mass Spectrometry (HRMS): The compound has a molecular formula of C₁₁H₁₁ClO₅ and a molecular weight of 258.66.[1] Using electrospray ionization in negative mode (ESI-), the expected monoisotopic mass for the deprotonated molecule ([M-H]⁻, C₁₁H₁₀ClO₅⁻) is 257.0222 . A measured mass within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the elemental composition.[7][12]

Part 3: Comparison with Potential Related Substances

During synthesis and analysis, it is crucial to consider structurally similar compounds that may be present as impurities or used for method development.

Table 2: Comparison of Target Compound with Related Structures

Compound Structure Molecular Formula Molecular Weight Key Analytical Distinctions
2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (Target)Cl atom at position 5C₁₁H₁₁ClO₅258.66[1]Will exhibit a characteristic isotopic pattern in MS due to Chlorine (³⁵Cl/³⁷Cl). Unique retention time in HPLC.
2-(2-Ethoxy-4-formylphenoxy)acetic acid (Non-chloro analogue)No Cl atomC₁₁H₁₂O₅224.21Shorter retention time in reversed-phase HPLC due to increased polarity. Different molecular weight in MS (no Cl isotope pattern).
2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid (Methoxy analogue)Methoxy instead of ethoxyC₁₀H₉ClO₅244.63[12]Different molecular weight. ¹H NMR will show a singlet for the methoxy group instead of a quartet and triplet for the ethoxy group.

Part 4: Final Reference Standard Specifications

Upon completion of the analytical characterization, a Certificate of Analysis should be generated with clear specifications. The table below provides a template with typical acceptance criteria for a high-purity reference standard.

Table 3: Example Specifications for Qualified Reference Standard

Test Method Acceptance Criteria
Appearance Visual InspectionWhite to off-white solid powder
Identification A (NMR) ¹H NMRThe spectrum conforms to the structure of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid.
Identification B (MS) HRMSMeasured mass of [M-H]⁻ is within 5 ppm of the theoretical mass (257.0222).
Purity (HPLC) HPLC-UV≥ 99.5% area
Individual Impurity (HPLC) HPLC-UVNot More Than 0.15% area
Water Content Karl Fischer TitrationNot More Than 0.5% w/w
Residual Solvents GC-HSMeets ICH Q3C limits

Conclusion

The qualification of a reference standard for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid is a rigorous but essential process. It demands an orthogonal approach, leveraging the strengths of multiple analytical techniques to build a complete picture of the material's identity and purity. By following the comparative methodologies and protocols outlined in this guide, analytical laboratories can confidently establish a high-quality in-house reference standard, ensuring the integrity of their data and contributing to the development of safe and effective medicines.

References

  • Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. Taylor & Francis Online. Available at: [Link]

  • Contents - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetic acid (C10H9ClO5). PubChem. Available at: [Link]

  • How to Prepare Carboxylic acids? BYJU'S. Available at: [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Center for Biotechnology Information. Available at: [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. ResearchGate. Available at: https://www.researchgate.net/publication/287515904_Development_and_validation_of_a_stability-indicating_RP-HPLC-FLD_method_for_determination_of_5-4-chlorophenoxy_methyl-1_3_4-_oxadiazole-2-thiol
  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Aromatic carboxylic acid preparation and reaction. SlideShare. Available at: [Link]

  • Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Acetic acid, ethoxy-, and ethyl ester. Organic Syntheses. Available at: [Link]

  • Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry. Available at: [Link]

  • Measuring acetic and formic acid by proton-transfer-reaction mass spectrometry: sensitivity, humidity dependence. Atmospheric Measurement Techniques. Available at: [Link]

  • Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. IJPTP. Available at: [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. Available at: [Link]

  • How To Label NMR Spectra. YouTube. Available at: [Link]

  • Acetic Acid for LCMS. Reddit. Available at: [Link]

  • Mass spectra of the fragments of formic acid and acetic acid produced... ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica. Available at: [Link]

  • Synthesis method of 2-(2-chloroethoxy) acetic acid. Google Patents.

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Comparative

Technical Guide: Characterization &amp; Process Profiling of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic Acid Derivatives

Executive Summary This guide provides an in-depth technical analysis of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS: 692279-86-0), a critical pharmacophore scaffold primarily utilized as the key "aldehyde-acid"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS: 692279-86-0), a critical pharmacophore scaffold primarily utilized as the key "aldehyde-acid" intermediate in the synthesis of Tamsulosin (Flomax).

Unlike standard catalog descriptions, this guide focuses on the comparative performance of this scaffold against its non-chlorinated and methoxy-analogues. We analyze the structural electronic effects that dictate its reactivity in reductive aminations (Schiff base formation) and provide field-proven protocols for its characterization and impurity profiling.

Structural Context & Synthetic Pathway

The title compound is a tri-substituted benzene derivative.[1] Its reactivity is governed by three competing functional groups:

  • Formyl group (-CHO): The site of Schiff base formation (derivatization).

  • Carboxylic Acid (-COOH): Provides solubility modulation and potential for esterification side-reactions.

  • Chloro & Ethoxy substituents: These provide the steric and electronic "fingerprint" essential for

    
    -adrenoceptor selectivity in the final drug substance.
    
Synthesis Workflow

The industrial route typically proceeds from Vanillin, requiring precise regiochemical control to install the chlorine atom at the 5-position before alkylating the phenol.

SynthesisRoute Vanillin Vanillin (Starting Material) Chlorination Step 1: Chlorination (SO2Cl2 or Cl2) Vanillin->Chlorination Inter1 5-Chlorovanillin Chlorination->Inter1 Dealkylation Step 2: O-Dealkylation (HBr/AcOH) Inter1->Dealkylation Inter2 5-Chloro-3,4-dihydroxybenzaldehyde Dealkylation->Inter2 Ethylation Step 3: Selective Ethylation (EtI / K2CO3) Inter2->Ethylation Inter3 5-Chloro-4-hydroxy-3-ethoxybenzaldehyde Ethylation->Inter3 Alkylation Step 4: O-Alkylation (Cl-CH2-COOH) Inter3->Alkylation Final Target Molecule (Aldehyde Acid) Alkylation->Final

Figure 1: Step-wise synthetic pathway from Vanillin to the Title Compound, highlighting critical regioselective steps.

Comparative Characterization: Title Compound vs. Analogues

In drug development, selecting the correct intermediate is a balance between biological potency and synthetic stability. The table below compares the Title Compound against its two most common "competitors" or impurities: the Des-chloro analogue (Vanillin derivative) and the Methoxy analogue .

Table 1: Physicochemical & Reactivity Comparison
FeatureTitle Compound (5-Cl, 2-OEt)Des-Chloro Analogue (5-H, 2-OEt)Methoxy Analogue (5-Cl, 2-OMe)
Electronic State Electron-deficient ring (Cl induction)Electron-rich ringModerate electron density
Aldehyde Reactivity High (Cl withdraws density, increasing electrophilicity of carbonyl)ModerateHigh
Melting Point 144–146 °C126–128 °C138–140 °C
Solubility (pH 7) Moderate (due to lipophilic Cl/OEt)HighModerate
Key NMR Shift (Ar-H) Singlets at ~7.24 & 7.64 ppm (Para coupling blocked)Doublets (Ortho/Meta coupling visible)Singlets (Similar to title)
Impurity Risk De-chlorination (under vigorous reduction)Over-oxidationDemethylation
Expert Insight: Why the Chlorine Matters

The 5-chloro substituent is not merely for receptor binding. From a process chemistry perspective, the chlorine atom exerts an inductive electron-withdrawing effect (-I) . This makes the aldehyde carbon more electrophilic compared to the des-chloro analogue, facilitating faster Schiff base formation during the reductive amination step with amines (e.g., in Tamsulosin synthesis). However, this also makes the aldehyde more susceptible to oxidation (to the benzoic acid impurity) if exposed to air.

Experimental Protocols

Protocol A: Synthesis of the Schiff Base Derivative

Purpose: To validate the reactivity of the aldehyde moiety and generate a stable derivative for HPLC standard preparation.

Reagents:

  • Title Compound (1.0 eq)

  • 2-(2-Ethoxyphenoxy)ethylamine (1.0 eq) [Tamsulosin amine precursor]

  • Methanol (Solvent)[2]

  • Sodium Cyanoborohydride (Reducing agent - optional for one-pot reduction)

Methodology:

  • Dissolution: Dissolve 2.58 g (10 mmol) of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid in 50 mL of anhydrous Methanol. Ensure complete dissolution; mild heating (40°C) may be required.

  • Addition: Add 10 mmol of the amine slowly. The solution will typically turn yellow, indicating imine (Schiff base) formation.

  • Equilibration: Stir at reflux for 2 hours.

  • Monitoring: Monitor by TLC (Mobile Phase: DCM:MeOH 9:1). The aldehyde spot (Rf ~0.[3]6) should disappear, replaced by the imine (Rf ~0.4).

  • Isolation: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water to obtain the Schiff base.

Protocol B: Analytical Characterization (NMR)

Self-Validating Step: The presence of the Chlorine atom destroys the ortho-coupling pattern seen in vanillin derivatives. You must observe two distinct singlets in the aromatic region. If you see doublets, your chlorination step failed.

1H NMR (DMSO-d6, 400 MHz) Expectations:

  • 
     10.42 ppm (s, 1H):  Aldehyde proton (-CHO). Diagnostic: Disappears upon reduction.
    
  • 
     12.50 ppm (br s, 1H):  Carboxylic acid (-COOH).
    
  • 
     7.64 ppm (s, 1H):  Aromatic H (Position 6, ortho to aldehyde).
    
  • 
     7.24 ppm (s, 1H):  Aromatic H (Position 3, ortho to ethoxy).
    
  • 
     4.92 ppm (s, 2H):  Methylene group (-O-CH2-COOH).
    
  • 
     4.15 ppm (q, 2H) & 1.38 ppm (t, 3H):  Ethoxy group (-OCH2CH3).
    

Derivative Profiling & Impurity Logic

When characterizing this molecule, you are often actually looking for its "offspring"—the impurities generated during storage or reaction.

ImpurityLogic Title Title Compound (Aldehyde Acid) ImpurityA Impurity A: Oxidation (Benzoic Acid Derivative) Title->ImpurityA Air Oxidation ImpurityB Impurity B: Decarboxylation (Loss of CO2 - Rare) Title->ImpurityB High Heat (>180°C) ImpurityC Impurity C: Des-ethylation (Phenol derivative) Title->ImpurityC Strong Acid (HBr) Derivative1 Schiff Base (Yellow Solid) Title->Derivative1 + Amine Derivative2 Reduced Alcohol (Benzyl Alcohol) Title->Derivative2 + NaBH4

Figure 2: Impurity and Derivative Family Tree. "Impurity A" is the most common stability failure mode.

Critical Quality Attribute (CQA): The "Benzoic Acid" Impurity

The most significant derivative to monitor is the carboxylic acid analog (where -CHO oxidizes to -COOH).

  • Detection: In HPLC (Reverse Phase C18), the oxidized impurity elutes earlier than the aldehyde due to increased polarity (two carboxylic acid groups).

  • Prevention: Store the title compound under Nitrogen at 2-8°C.

References

  • Sigma-Aldrich. 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid Product Sheet. Available at:

  • PubChem. Compound Summary: 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetic acid (Related Analogue Data). Available at:

  • Royal Society of Chemistry. Synthesis of 2-(2-formylphenoxy)acetic acids (General Methodologies). Available at:

  • Veeprho Laboratories. Tamsulosin Impurities and Related Compounds Structure Elucidation. Available at:

  • US Patent 4,703,063. Sulfamoyl-substituted phenethylamine derivatives (Tamsulosin Original Patent). Available at:

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic Acid: A Guide for Laboratory Professionals

This guide provides a detailed protocol for the safe and compliant disposal of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS No. 692279-86-0). As a compound featuring a chlorinated aromatic ring, an ether linkage...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS No. 692279-86-0). As a compound featuring a chlorinated aromatic ring, an ether linkage, an aldehyde, and a carboxylic acid functional group, it requires careful handling as a hazardous chemical waste. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Assessment and Chemical Profile

Structural Features and Associated Hazards:

  • Chlorinated Aromatic Compound: Halogenated organic compounds are often persistent in the environment and can be toxic.[1][2] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous wastes, prohibiting their land disposal without prior treatment.[3][4]

  • Phenoxyacetic Acid Moiety: Derivatives of phenoxyacetic acid can exhibit biological activity and may be irritating to the skin, eyes, and respiratory tract.[5][6][7]

  • Aldehyde Group: Aldehydes can be reactive and may undergo polymerization. They are often incompatible with strong oxidizing agents, acids, and bases.[8]

  • Carboxylic Acid Group: The acidic nature of this group necessitates segregation from bases and other incompatible materials to prevent exothermic reactions.

Based on these features, 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid should be handled as a hazardous substance with potential for irritation, toxicity, and environmental persistence.

Table 1: Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 692279-86-0ChemScene[9]
Molecular Formula C₁₁H₁₁ClO₅ChemScene[9]
Molecular Weight 258.66 g/mol ChemScene[9]
Physical Form Likely a solid (powder or crystals)Based on similar compounds
Storage Sealed in a dry environment at 2-8°CChemScene[9]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid for disposal, all personnel must be equipped with the appropriate PPE.

  • Hand Protection: Wear chemically resistant gloves. Consult the glove manufacturer's compatibility chart for materials suitable for handling chlorinated aromatic compounds.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Body Protection: A laboratory coat is required. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to prevent inhalation.

Segregation and Storage of Waste

Proper segregation is critical to prevent dangerous reactions in the waste container.

Incompatible Materials:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, chromic acid)

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)

  • Strong Acids: (e.g., sulfuric acid, nitric acid)

  • Reducing Agents

Waste Container Requirements:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid"

    • The associated hazards (e.g., "Irritant," "Environmental Hazard")

    • The date of accumulation.

Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from the incompatible materials listed above.

Step-by-Step Disposal Protocol

The disposal of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10]

Step 1: Preparation

  • Ensure all required PPE is correctly worn.

  • Work within a certified chemical fume hood.

  • Have spill cleanup materials readily available (e.g., absorbent pads, sand, or vermiculite).

Step 2: Waste Collection

  • For solid waste, carefully transfer the material into the designated hazardous waste container using a chemically resistant spatula or scoop. Avoid generating dust.

  • For solutions, pour the liquid waste carefully into the designated container, avoiding splashes.

  • If collecting rinseate from contaminated glassware, perform a triple rinse with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected as hazardous waste. Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.[10]

Step 3: Container Sealing and Labeling

  • Securely close the waste container.

  • Ensure the hazardous waste label is complete and accurate.

Step 4: Temporary Storage

  • Move the sealed container to your laboratory's designated hazardous waste accumulation area.

  • Log the waste in your institution's chemical inventory and waste tracking system.

Step 5: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste contractor.

Spill and Emergency Procedures

In case of a spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading.

  • Report: Notify your laboratory supervisor and institutional EHS office immediately.

  • Cleanup:

    • For small spills of solid material, carefully sweep or vacuum the material and place it in the hazardous waste container. Avoid creating dust.

    • For liquid spills, cover with an inert absorbent material, such as sand or vermiculite.[11] Once absorbed, scoop the material into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps in the disposal process for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid.

DisposalWorkflow Disposal Workflow for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid cluster_prep Preparation Phase cluster_handling Handling & Collection cluster_disposal Final Disposal A Assess Hazards (Chlorinated Aromatic, Aldehyde, Carboxylic Acid) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled Hazardous Waste Container B->C D Work in Chemical Fume Hood C->D E Transfer Waste to Container (Solids, Liquids, Rinseate) D->E F Securely Seal and Verify Label E->F G Move to Designated Waste Area F->G H Log Waste in Institutional System G->H I Contact EHS for Professional Disposal H->I J Incineration or Other Approved Treatment (Handled by Contractor) I->J

Caption: A flowchart outlining the procedural steps for the safe disposal of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid.

Conclusion

The proper disposal of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid is a multi-step process that prioritizes safety and environmental stewardship. Due to its classification as a halogenated organic compound, it must be treated as hazardous waste and disposed of through professional channels, typically involving high-temperature incineration.[3] By adhering to the protocols outlined in this guide, researchers can ensure they are managing this chemical waste stream responsibly and in accordance with regulatory requirements.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Retrieved from BenchChem website.[1]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEST.[3]

  • Virginia Commonwealth University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Retrieved from VCU website.[10]

  • Loba Chemie. (n.d.). Phenoxyacetic Acid for Synthesis Safety Data Sheet. Retrieved from Loba Chemie website.[5]

  • Santa Cruz Biotechnology. (n.d.). Phenoxyacetic acid Safety Data Sheet. Retrieved from Santa Cruz Biotechnology website.[11]

  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR website.[4]

  • Kodavanti, P. R., & Curras-Collazo, M. C. (2023). Perspective on halogenated organic compounds. Environmental Health Perspectives, 131(11), 115001.[2]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Phenoxyacetic acid, 98+%. Retrieved from Cole-Parmer website.[6]

  • CDH Fine Chemical. (n.d.). Phenoxy Acetic Acid CAS No 122-59-8 Material Safety Data Sheet. Retrieved from CDH Fine Chemical website.[7]

  • Fisher Scientific. (2023, September 22). Phenoxyacetic acid Safety Data Sheet. Retrieved from Fisher Scientific website.[12]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from University of Otago website.[13]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from EPA website.[14]

  • CP Lab Safety. (n.d.). Aldehydes Waste Compatibility. Retrieved from CP Lab Safety website.[8]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... California Code of Regulations. Retrieved from Westlaw website.[15]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from PTB website.[16]

  • Natural Organic Process. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from oc-praktikum.de.[17]

  • Unknown. (1992, April). Hazardous Chemical Incompatibility List.[18]

  • ChemScene. (n.d.). 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid. Retrieved from ChemScene website.[9]

  • Unknown. (n.d.). Chemical Compatibility Chart.[19]

  • NextMove Software. (2015, August). Encoding Reactive Chemical Hazards and Incompatibilities in an Alerting System. 250th American Chemical Society National Meeting & Exposition.[20]

  • University of St Andrews. (n.d.). Incompatible Chemicals. Risk Management and Safety. Retrieved from St Andrews website.[21]

  • PubChemLite. (n.d.). 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetic acid (C10H9ClO5). Retrieved from PubChemLite website.[22]

  • Sigma-Aldrich. (n.d.). 2-(2-Ethoxy-4-formylphenoxy)acetic acid | 51264-76-7. Retrieved from Sigma-Aldrich website.

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Handling

A Senior Application Scientist's Guide to Handling 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid

This guide provides essential safety and handling protocols for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS No. 692279-86-0).[1] As a senior application scientist, my objective is to move beyond a simple checkl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS No. 692279-86-0).[1] As a senior application scientist, my objective is to move beyond a simple checklist and provide a framework of understanding, ensuring that every procedural step is grounded in chemical principles for a self-validating system of safety. The following protocols are synthesized from an analysis of the compound's constituent functional groups and data from structurally analogous chemicals.

Hazard Analysis: Deconstructing the Molecule

A thorough risk assessment begins with understanding the molecule's structure. 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid is a multi-functional molecule, and its potential hazards are a composite of these groups:

  • Chlorinated Aromatic Ring: Compounds in this class are noted for their potential toxicity and environmental persistence.[2][3] Many act as agonists of the Aryl Hydrocarbon Receptor (AhR), which can lead to downstream cellular damage.[2]

  • Aldehyde Group (-CHO): Aldehydes are frequently volatile and can be respiratory and eye irritants.[4] Inhalation is a primary exposure route that must be controlled.[5]

  • Carboxylic Acid Group (-COOH): This group imparts acidic properties, posing risks of skin and eye irritation or damage upon contact.[6][7]

  • Phenoxyacetic Acid Core: Structural analogs, such as p-Formylphenoxyacetic acid, are known to be harmful if swallowed, and cause skin, eye, and respiratory irritation.[8]

Based on these structural alerts and data from similar compounds, a summary of anticipated hazards is presented below.

Hazard ClassificationGHS Hazard StatementRationale and Implication for Handling
Acute Toxicity (Oral) H302: Harmful if swallowedIngestion must be strictly avoided. Do not eat, drink, or smoke in the laboratory.[8]
Skin Irritation H315: Causes skin irritationDirect skin contact must be prevented through proper glove selection and use of a lab coat.[8]
Eye Irritation H319: Causes serious eye irritationChemical splash goggles and, for larger quantities, a face shield are mandatory to prevent severe eye damage.[8]
Respiratory Irritation H335: May cause respiratory irritationAll handling, especially of the solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effectsThis compound must not be disposed of down the drain. All waste is considered hazardous and requires specialized disposal.[9]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your last and most critical line of defense. The following recommendations are based on a comprehensive risk assessment of the compound's chemical properties.

Protection TypeSpecific EquipmentJustification
Eye & Face Protection Chemical splash goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A full-face shield should be worn over goggles when handling significant quantities (>25g) or during procedures with a high splash risk.[10][11]The aldehyde and carboxylic acid functionalities present a significant risk of serious eye irritation (H319). A face shield provides an additional layer of protection against splashes.[8]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene). Inspect gloves for tears or degradation before each use. For extended contact or handling concentrated solutions, consider double-gloving.[5][6][12]The compound is anticipated to be a skin irritant (H315). Nitrile and neoprene offer good resistance to a broad range of organic chemicals, including acids and aromatic compounds.[6] Always wash hands thoroughly after removing gloves.[4]
Body Protection A flame-resistant lab coat and full-length pants. An impervious chemical-resistant apron should be worn when handling larger quantities.[6]This protects the skin on the arms and body from accidental contact and splashes. Closed-toe, closed-heel shoes are mandatory at all times in the laboratory.[6]
Respiratory Protection Not typically required when handling small quantities within a certified chemical fume hood. For spill cleanup or potential aerosol-generating procedures outside of a hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is necessary.[4][6]The compound is expected to cause respiratory irritation (H335). A chemical fume hood is the primary engineering control to prevent inhalation exposure.[5]

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step operational plan minimizes exposure and ensures a safe experimental workflow.

Engineering Controls & Preparation
  • Verify Fume Hood Certification: Before starting any work, ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Ensure Accessibility of Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and immediately accessible.[10]

  • Prepare Work Area: Clear the fume hood of all unnecessary items. If applicable, line the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Gather all necessary equipment, solvents, and waste containers before bringing the target compound into the hood.

Handling and Experimental Use
  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical container.

  • Weighing and Dispensing:

    • Handle the solid compound carefully to minimize dust formation.[13] Avoid scooping aggressively.

    • Use non-sparking tools.[4]

    • Keep the container tightly sealed when not in use to prevent the release of any volatile components.[4][10]

  • Solution Preparation & Reactions:

    • Always add the solid to the solvent slowly.

    • Conduct all transfers and reactions within the fume hood.

    • Keep all containers and reaction vessels clearly labeled.

Post-Handling Decontamination
  • Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical using an appropriate solvent, followed by soap and water.

  • Wipe Down Surfaces: Wipe down the work area within the fume hood with an appropriate solvent and then soap and water.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and before leaving the laboratory.[4][8]

Visualization of the Safe Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely managing 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase risk_assessment 1. Conduct Risk Assessment (Review SDS/Chemical Properties) verify_controls 2. Verify Engineering Controls (Fume Hood, Eyewash) risk_assessment->verify_controls gather_materials 3. Assemble All Materials (Chemicals, Glassware, Waste) verify_controls->gather_materials don_ppe 4. Don Appropriate PPE (Goggles, Gloves, Lab Coat) gather_materials->don_ppe weigh_dispense 5. Weigh & Dispense Solid (Minimize Dust) don_ppe->weigh_dispense experiment 6. Perform Experiment (Solution Prep, Reaction) weigh_dispense->experiment decontaminate 7. Decontaminate Surfaces & Glassware experiment->decontaminate segregate_waste 8. Segregate Hazardous Waste (Solid, Liquid, Contaminated PPE) decontaminate->segregate_waste doff_ppe 9. Doff PPE Correctly segregate_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid.

Emergency & Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Spill Management:

    • Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, spill pads).[4] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[4] Clean the spill area with soap and water.[4]

    • Major Spill (outside fume hood): Evacuate the immediate area and notify laboratory personnel and emergency services.[5] Restrict access to the area.

Disposal Plan

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[9]

  • Waste Classification: As a chlorinated aromatic compound, all waste containing this substance must be treated as hazardous waste.[2][3]

  • Segregation:

    • Solid Waste: Collect unused solid material and contaminated disposables (e.g., gloves, bench paper, absorbent material) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office in accordance with local, state, and federal regulations.

References

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  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxypyridine-4-carboxylic acid.
  • University of California, Los Angeles. (2021). Lab Safety Guideline: Formaldehyde 37%.
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